molecular formula C9H12ClN3 B511755 4-Chloro-2-(piperidin-1-yl)pyrimidine CAS No. 24192-95-8

4-Chloro-2-(piperidin-1-yl)pyrimidine

Cat. No.: B511755
CAS No.: 24192-95-8
M. Wt: 197.66g/mol
InChI Key: DFNTXDDYVXGSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H12ClN3 and its molecular weight is 197.66g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(piperidin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(piperidin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-4-5-11-9(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNTXDDYVXGSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: The Imperative of Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-2-(piperidin-1-yl)pyrimidine

In the landscape of drug discovery and materials science, pyrimidine derivatives represent a cornerstone scaffold, pivotal to the development of novel therapeutic agents and functional materials. The biological activity and physical properties of these compounds are intrinsically linked to their precise three-dimensional architecture. Consequently, the unambiguous elucidation of their chemical structure is not merely a procedural step but the fundamental bedrock upon which all subsequent research is built. This guide provides a comprehensive, multi-technique approach to the structural verification of 4-Chloro-2-(piperidin-1-yl)pyrimidine, a representative 2,4-disubstituted pyrimidine. Our methodology is designed as a self-validating system, where orthogonal analytical techniques are synergistically employed to build an irrefutable structural hypothesis, moving from foundational molecular formula confirmation to the intricate details of atomic connectivity and spatial arrangement.

Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation

The initial and most critical step in elucidating the structure of a newly synthesized compound is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. For 4-Chloro-2-(piperidin-1-yl)pyrimidine (C₉H₁₂ClN₃), the presence of a chlorine atom provides a highly characteristic isotopic signature that serves as an immediate validation point.

Causality of Method Selection:

Electron Spray Ionization (ESI) is selected as the ionization method due to its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion [M+H]⁺. This is crucial for obtaining a clear and accurate mass-to-charge ratio for the intact molecule.

Key Data Interpretation:

The mass spectrum will exhibit two major peaks for the molecular ion, separated by approximately 2 Da. This pattern is the hallmark of a monochlorinated compound, arising from the natural abundance of the ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%) isotopes. The intensity ratio of the [M+H]⁺ peak to the [M+2+H]⁺ peak should be approximately 3:1, providing powerful evidence for the presence of a single chlorine atom.

Predicted HRMS (ESI+) Data Description
Calculated m/z for [C₉H₁₃³⁵ClN₃]⁺ 198.0844
Calculated m/z for [C₉H₁₃³⁷ClN₃]⁺ 200.0815
Expected Intensity Ratio ~3:1
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.

  • Instrument Setup: Calibrate a Q-TOF or Orbitrap mass spectrometer using a known standard immediately prior to analysis.

  • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquisition Parameters:

    • Ionization Mode: Positive (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Mass Range: 50-500 m/z

    • Acquisition Mode: High resolution, centroid.

  • Data Analysis: Determine the accurate mass of the monoisotopic peak ([M+H]⁺) and the M+2 peak. Compare the measured masses and the isotopic ratio to the theoretical values for the proposed formula C₉H₁₂ClN₃.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule, confirming the successful incorporation of the pyrimidine and piperidine moieties and the presence of the carbon-chlorine bond.[1]

Causality of Method Selection:

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. The expected vibrational modes will confirm the major structural components.

Predicted FTIR Absorption Bands:
Wavenumber (cm⁻¹) Vibrational Mode Interpretation
~3050-3100C-H Stretch (Aromatic)Confirms the presence of the pyrimidine ring protons.
~2850-2950C-H Stretch (Aliphatic)Corresponds to the C-H bonds of the piperidine ring.[2]
~1550-1600C=N & C=C StretchCharacteristic stretching vibrations of the pyrimidine ring.[3]
~1400-1450CH₂ ScissoringAliphatic CH₂ groups in the piperidine ring.
~1250-1350C-N StretchAromatic and aliphatic C-N bond vibrations.
~700-800C-Cl StretchIndicates the presence of the carbon-chlorine bond.[3]
Experimental Protocol: FTIR-ATR Spectroscopy
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or germanium).

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum. Identify and label the characteristic absorption peaks.

Definitive Connectivity Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments provides an unambiguous assignment of every proton and carbon atom in the structure.[4]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For 4-Chloro-2-(piperidin-1-yl)pyrimidine, we expect distinct signals for the pyrimidine ring protons and the three unique sets of protons on the piperidine ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The chemical shifts are highly sensitive to the electronic environment, allowing for clear differentiation between the pyrimidyl and piperidinyl carbons.

Predicted ¹H and ¹³C NMR Data (in CDCl₃, illustrative)
Position ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm) Assignment Rationale
H-5~6.60Doublet (d)1H~111.0Olefinic proton adjacent to a nitrogen and a chlorine-bearing carbon.
H-6~8.25Doublet (d)1H~158.0Proton on a carbon between two electronegative nitrogen atoms.
H-2', H-6'~3.75Triplet (t)4H~45.0Piperidine protons alpha to the pyrimidine-attached nitrogen, deshielded.
H-3', H-5'~1.65Multiplet (m)4H~25.5Piperidine protons beta to the nitrogen.
H-4'~1.55Multiplet (m)2H~24.5Piperidine proton gamma to the nitrogen.
C-2---~162.0Carbon attached to three nitrogen atoms (two ring, one piperidine).
C-4---~161.5Carbon bearing the electronegative chlorine atom.
C-5---~111.0 (matches protonated C)Pyrimidine carbon coupled to H-5.
C-6---~158.0 (matches protonated C)Pyrimidine carbon coupled to H-6.
Experimental Workflow and Data Correlation

The elucidation process is a logical progression, with each piece of data confirming the next.

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Structure Confirmation cluster_result Final Elucidation Synthesis Synthesized Compound MS HRMS (ESI-TOF) Synthesis->MS Determine Formula IR FTIR-ATR Synthesis->IR Identify Functional Groups NMR NMR (¹H, ¹³C, COSY, HSQC) Synthesis->NMR Map Connectivity Final_Structure Final Structure C₉H₁₂ClN₃ MS->Final_Structure IR->Final_Structure XRay Single Crystal X-Ray Diffraction NMR->XRay Confirm 3D Arrangement NMR->Final_Structure Primary Evidence XRay->Final_Structure Absolute Proof

Caption: Integrated workflow for structure elucidation.

2D NMR for Unambiguous Assignments

While 1D spectra provide the foundation, 2D NMR is essential for irrefutable proof of connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key expected correlation would be between the pyrimidine protons H-5 and H-6. It would also show the coupling network within the piperidine ring (H-2'/H-6' coupling with H-3'/H-5', which in turn couple with H-4').

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond proton-carbon correlations. It definitively links each proton signal to the carbon it is attached to, confirming the assignments made in the table above (e.g., pairing the δ 6.60 proton signal with the δ 111.0 carbon signal).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a 30° pulse and a relaxation delay of 2 seconds. A larger number of scans (~1024 or more) will be required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition: Run standard COSY and HSQC experiments using the spectrometer's predefined parameter sets, optimizing the spectral widths to cover all relevant signals.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal (0.00 ppm) and the ¹³C spectrum accordingly.

Absolute Confirmation: Single Crystal X-Ray Diffraction

While NMR provides the solution-state connectivity, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.[5]

Causality of Method Selection:

This technique is the gold standard for structure determination. Obtaining a high-quality crystal allows for the direct visualization of the electron density of the molecule, leaving no ambiguity about atomic arrangement. It will definitively confirm the substitution pattern on the pyrimidine ring and the chair conformation of the piperidine ring.

Expected Crystallographic Data (Illustrative)
Parameter Value Interpretation
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry elements within the unit cell.
C(4)-Cl Bond Length ~1.74 ÅTypical C(sp²)-Cl bond length.
C(2)-N(piperidine) Bond Length ~1.35 ÅShows partial double bond character due to resonance.
Piperidine Ring Conformation ChairConfirms the expected low-energy conformation of the ring.
Dihedral Angle (Pyrimidine-Piperidine) ~40-50°Describes the twist between the two ring systems.[6]
Experimental Protocol: X-Ray Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Crystal Mounting: Select a well-formed, defect-free crystal (approx. 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (e.g., 100 K) on a diffractometer equipped with a Mo Kα or Cu Kα X-ray source. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and thermal parameters until the model converges with a low R-factor (<5%).

Integrated Analysis: A Self-Validating Conclusion

The power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, building a comprehensive and irrefutable structural assignment.

Logic_Diagram Structure Proposed Structure: 4-Chloro-2-(piperidin-1-yl)pyrimidine C₉H₁₂ClN₃ MS_Data HRMS Data • m/z = 198.0844 • 3:1 Isotope Ratio (M:M+2) Structure->MS_Data predicts IR_Data FTIR Data • C-H (sp², sp³) • C=N / C=C • C-Cl stretch Structure->IR_Data predicts NMR_1H_Data ¹H NMR Data • 2 Aromatic Protons • 10 Aliphatic Protons • Specific Multiplicities Structure->NMR_1H_Data predicts NMR_13C_Data ¹³C NMR Data • 4 Aromatic Carbons • 3 Aliphatic Carbons • Chemical Shifts Structure->NMR_13C_Data predicts XRay_Data X-Ray Data • Absolute Connectivity • Chair Conformation • Bond Lengths/Angles Structure->XRay_Data predicts MS_Data->Structure confirms Molecular Formula IR_Data->Structure confirms Functional Groups NMR_1H_Data->Structure confirms Proton Environments NMR_2D_Data 2D NMR Data • COSY: H-5/H-6 & Piperidine chain • HSQC: C-H correlations NMR_1H_Data->NMR_2D_Data informs NMR_13C_Data->Structure confirms Carbon Skeleton NMR_13C_Data->NMR_2D_Data informs NMR_2D_Data->Structure confirms Atom Connectivity XRay_Data->Structure provides Absolute Proof

Caption: Logical corroboration of the proposed structure by orthogonal analytical data.

References

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-chloro-N-methylpiperidine. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

  • Scientific Reports. (2025). Elucidation of crystal growth, structural characterization, thermal properties, and molecular dynamics using NMR near phase transition temperature of [N(CH3)4]2CoCl4. Retrieved January 26, 2026, from [Link]

  • Prathebha, L., et al. (2014). Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2010). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-2-(piperidin-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a ubiquitous motif in a myriad of biologically active molecules, and the introduction of a piperidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. This document details a proposed synthetic pathway, rooted in the principles of nucleophilic aromatic substitution, and addresses the critical aspect of regioselectivity. Furthermore, a thorough characterization of the target molecule is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) and key physical properties. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel pyrimidine derivatives and for professionals in the field of drug development.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of nucleic acids and is prevalent in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The functionalization of the pyrimidine ring through the introduction of various substituents is a key strategy in the design of novel therapeutic agents with a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2]

The piperidine moiety, a saturated six-membered heterocycle, is another common feature in many approved drugs. Its incorporation into a molecule can enhance solubility, improve metabolic stability, and provide a scaffold for further structural modifications to optimize binding to biological targets. The combination of a pyrimidine core with a piperidine substituent, as in 4-Chloro-2-(piperidin-1-yl)pyrimidine, presents a molecule with significant potential for biological activity and as a versatile intermediate for the synthesis of more complex drug candidates.

This guide will focus on the practical aspects of synthesizing and characterizing this specific compound, providing a scientifically grounded framework for its preparation and analysis.

Synthetic Strategy: Navigating the Challenge of Regioselectivity

The most direct and logical approach to the synthesis of 4-Chloro-2-(piperidin-1-yl)pyrimidine is the nucleophilic aromatic substitution (SNAr) reaction of a suitable dichloropyrimidine precursor with piperidine. The commercially available 2,4-dichloropyrimidine is the ideal starting material for this purpose.

However, a critical consideration in this synthesis is the regioselectivity of the substitution. The pyrimidine ring in 2,4-dichloropyrimidine is activated towards nucleophilic attack at both the C2 and C4 positions. Generally, nucleophilic attack is favored at the C4 position due to the greater electron deficiency at this site. This preference can lead to the formation of the undesired isomer, 2-chloro-4-(piperidin-1-yl)pyrimidine, as the major product.

To achieve the desired C2 substitution, specific strategies must be employed. One approach involves a two-step synthesis where the more reactive C4 position is first blocked with a substituent that can be later removed. A more direct, albeit potentially lower-yielding, method involves carefully controlling the reaction conditions to favor C2 attack. It has been reported that the use of tertiary amine nucleophiles can favor C2 selectivity in the SNAr of 2,4-dichloropyrimidines.[3] While piperidine is a secondary amine, this observation suggests that the nature of the nucleophile and reaction conditions can influence the regiochemical outcome.

Proposed Synthetic Pathway

The proposed synthesis of 4-Chloro-2-(piperidin-1-yl)pyrimidine involves the direct reaction of 2,4-dichloropyrimidine with piperidine, followed by careful separation of the resulting isomers.

Reaction Scheme:

Synthesis of 4-Chloro-2-(piperidin-1-yl)pyrimidine cluster_reaction Nucleophilic Aromatic Substitution 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Reaction Piperidine Piperidine Product 4-Chloro-2-(piperidin-1-yl)pyrimidine Isomer 2-Chloro-4-(piperidin-1-yl)pyrimidine Reaction->Product Major Isomer (Desired) Reaction->Isomer Minor Isomer Conditions Solvent (e.g., EtOH, DMF) Base (e.g., K2CO3, Et3N) Temperature (e.g., rt to reflux)

Caption: Proposed synthesis of 4-Chloro-2-(piperidin-1-yl)pyrimidine via nucleophilic aromatic substitution.

Detailed Experimental Protocol

Materials:

  • 2,4-Dichloropyrimidine

  • Piperidine

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or DMF (10 mL/mmol of dichloropyrimidine) in a round-bottom flask, add piperidine (1.1 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, which will likely be a mixture of the C2 and C4 substituted isomers, should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired 4-Chloro-2-(piperidin-1-yl)pyrimidine from the isomeric byproduct.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common protic solvent for SNAr reactions, while DMF is a polar aprotic solvent that can accelerate the reaction rate. The choice of solvent can influence the reaction time and yield.

  • Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the products. Potassium carbonate is a solid base that is easily filtered off, while triethylamine is a liquid organic base.

  • Temperature: The reaction may proceed at room temperature, but heating can significantly reduce the reaction time. The optimal temperature should be determined empirically.

  • Purification: Due to the potential formation of isomers, column chromatography is the most effective method for isolating the pure desired product. The difference in polarity between the two isomers should allow for their separation.

Characterization of 4-Chloro-2-(piperidin-1-yl)pyrimidine

Physical Properties
PropertyPredicted Value
Molecular Formula C₉H₁₂ClN₃
Molecular Weight 197.67 g/mol
Appearance Off-white to pale yellow solid or oil
Melting Point Not available; expected to be a low-melting solid or a high-boiling liquid
Spectroscopic Data (Predicted)

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrimidine ring and the piperidine moiety.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2d1HH-6 (pyrimidine)
~6.5 - 6.7d1HH-5 (pyrimidine)
~3.6 - 3.8t4HH-2', H-6' (piperidine, adjacent to N)
~1.5 - 1.7m6HH-3', H-4', H-5' (piperidine)

Rationale for Predicted Shifts:

  • The pyrimidine protons (H-5 and H-6) are expected to be in the aromatic region, with H-6 being downfield due to the anisotropic effect of the adjacent nitrogen atom. They will appear as doublets due to coupling with each other.

  • The piperidine protons adjacent to the nitrogen (H-2' and H-6') will be deshielded and appear as a triplet.

  • The remaining piperidine protons (H-3', H-4', and H-5') will appear as a complex multiplet in the aliphatic region.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the pyrimidine and piperidine carbons.

Chemical Shift (δ, ppm)Assignment
~162 - 164C-2 (pyrimidine)
~160 - 162C-4 (pyrimidine)
~157 - 159C-6 (pyrimidine)
~108 - 110C-5 (pyrimidine)
~45 - 47C-2', C-6' (piperidine)
~25 - 27C-3', C-5' (piperidine)
~24 - 26C-4' (piperidine)

Rationale for Predicted Shifts:

  • The pyrimidine carbons are expected in the downfield region characteristic of aromatic and heteroaromatic rings. The carbons attached to nitrogen (C-2, C-4, C-6) will be the most downfield.

  • The piperidine carbons will appear in the aliphatic region.

3.2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
197/199[M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes)
162[M - Cl]⁺
113[M - piperidine]⁺
84[Piperidine - H]⁺

Fragmentation Pathway:

Mass Spectrometry Fragmentation M [M]⁺ m/z 197/199 M_minus_Cl [M - Cl]⁺ m/z 162 M->M_minus_Cl - Cl M_minus_pip [M - piperidine]⁺ m/z 113 M->M_minus_pip - C5H10N pip_minus_H [Piperidine - H]⁺ m/z 84 M->pip_minus_H rearrangement

Caption: Predicted mass spectrometry fragmentation pathway of 4-Chloro-2-(piperidin-1-yl)pyrimidine.

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretching (aromatic)
~2950 - 2850StrongC-H stretching (aliphatic)
~1600 - 1550StrongC=N and C=C stretching (pyrimidine ring)
~1450MediumCH₂ scissoring (piperidine)
~1350 - 1250StrongC-N stretching (aryl-N and alkyl-N)
~800 - 750StrongC-Cl stretching

Rationale for Predicted Absorptions: The predicted IR absorptions are based on the typical frequency ranges for the functional groups present in the molecule.[4][5]

Applications in Drug Discovery and Development

While specific biological activities for 4-Chloro-2-(piperidin-1-yl)pyrimidine have not been extensively reported, the 2-aminopyrimidine scaffold is a well-established pharmacophore in numerous drug discovery programs.[1][2] Derivatives of 2-aminopyrimidine have demonstrated a broad spectrum of pharmacological activities, including:

  • Kinase Inhibition: Many kinase inhibitors used in cancer therapy feature a 2-aminopyrimidine core that mimics the adenine part of ATP, enabling them to bind to the ATP-binding site of kinases.

  • Antimicrobial Activity: The pyrimidine nucleus is present in several antibacterial and antifungal agents.

  • Central Nervous System (CNS) Activity: Certain substituted pyrimidines have shown activity as modulators of CNS targets.

Therefore, 4-Chloro-2-(piperidin-1-yl)pyrimidine serves as a valuable building block for the synthesis of libraries of compounds for high-throughput screening in various disease areas. The presence of the chlorine atom at the C4 position provides a reactive handle for further functionalization through cross-coupling reactions or additional nucleophilic substitutions, allowing for the rapid generation of diverse chemical entities.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 4-Chloro-2-(piperidin-1-yl)pyrimidine. While the synthesis presents a regioselectivity challenge, a systematic approach involving careful control of reaction conditions and robust purification methods can provide the desired product. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The established pharmacological relevance of the 2-aminopyrimidine scaffold underscores the potential of 4-Chloro-2-(piperidin-1-yl)pyrimidine as a valuable intermediate in the ongoing quest for novel and effective therapeutic agents.

References

  • Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. (n.d.). NCBI. Retrieved January 26, 2026, from [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Pharmaceutical Sciences and Research, 15(8), 3481-3493.
  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. (2013). Journal of Medicinal Chemistry, 56(18), 7493-7506.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). BenchChem.
  • Okano, T., Takadate, A., & Matsumoto, H. (1968).
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(19), 4255-4258.
  • Process for the preparation of chloropyrimidines. (1996).
  • Infrared Spectroscopy Absorption Table. (2023). Chemistry LibreTexts.
  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. (1975). Canadian Journal of Chemistry, 53(10), 1391-1398.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). Molecules, 26(16), 4976.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2010). Organic Letters, 12(18), 4124-4127.
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2019). Molecules, 24(18), 3330.
  • Mass spectral fragmentation modes of pyrimidine derivatives. (2009). Oriental Journal of Chemistry, 25(2), 337-340.
  • 2-Aminopyrimidine derivatives as anticancer drugs. (2023). Current Topics in Medicinal Chemistry, 23(1), 1-2.
  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3233.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). Results in Chemistry, 4, 100643.
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2011). Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.
  • Infrared spectroscopy correlation table. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. (2019). RSC Medicinal Chemistry, 10(12), 1978-1988.
  • Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. (1996).
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2022). The Journal of Organic Chemistry, 87(15), 9659-9669.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015).
  • FT-IR data of pyrimidine derivatives compounds. (2023).
  • PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. (2022). WIPO.
  • A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. (2006). Semantic Scholar.
  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 26, 2026, from [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (2018). Der Pharma Chemica, 10(5), 114-125.
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2015).
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2018). Organic Letters, 20(17), 5344-5348.
  • 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine. (n.d.). Veeprho. Retrieved January 26, 2026, from [Link]

  • Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. (2008). Journal of Medicinal Chemistry, 51(19), 5897-5900.

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An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectral data for 4-Chloro-2-(piperidin-1-yl)pyrimidine, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

4-Chloro-2-(piperidin-1-yl)pyrimidine is a disubstituted pyrimidine derivative featuring a chlorine atom at the C4 position and a piperidine ring attached at the C2 position. This unique substitution pattern imparts specific physicochemical properties that are of interest in the synthesis of novel bioactive compounds. Accurate structural elucidation through spectral analysis is paramount to ensure the identity and purity of this compound in any research or development endeavor. This guide will delve into the theoretical and practical aspects of its spectral characterization, providing predicted data based on established principles and data from analogous structures.

Molecular Structure and Isotopic Considerations

The molecular structure of 4-Chloro-2-(piperidin-1-yl)pyrimidine is foundational to understanding its spectral properties. The presence of chlorine is particularly noteworthy due to its isotopic distribution (35Cl and 37Cl), which will manifest as characteristic patterns in the mass spectrum.

Caption: Molecular structure of 4-Chloro-2-(piperidin-1-yl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

1H NMR Spectroscopy

The 1H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted 1H NMR Data (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10d1HH-6 (pyrimidine)
~6.50d1HH-5 (pyrimidine)
~3.80t4HH-2', H-6' (piperidine)
~1.65m6HH-3', H-4', H-5' (piperidine)

Interpretation and Rationale:

  • Pyrimidine Protons: The pyrimidine ring protons, H-5 and H-6, are expected to appear as doublets due to coupling with each other. H-6 is deshielded by the adjacent nitrogen atom and the electron-withdrawing chlorine at C4, thus resonating at a lower field (~8.10 ppm). H-5 will be at a higher field (~6.50 ppm).

  • Piperidine Protons: The piperidine protons will exhibit more complex signals. The four protons on the carbons adjacent to the nitrogen (H-2' and H-6') are expected to be deshielded and appear as a triplet around 3.80 ppm. The remaining six protons (H-3', H-4', and H-5') will resonate as a broad multiplet in the aliphatic region (~1.65 ppm).

13C NMR Spectroscopy

The 13C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted 13C NMR Data (100 MHz, CDCl3)

Chemical Shift (δ, ppm)Assignment
~162.0C-2 (pyrimidine)
~161.5C-4 (pyrimidine)
~158.0C-6 (pyrimidine)
~108.0C-5 (pyrimidine)
~45.0C-2', C-6' (piperidine)
~26.0C-4' (piperidine)
~25.0C-3', C-5' (piperidine)

Interpretation and Rationale:

  • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are significantly deshielded due to the electronegativity of the nitrogen atoms and the chlorine substituent. C-2, C-4, and C-6 will appear at the lowest fields. C-5 will be the most shielded of the pyrimidine carbons.

  • Piperidine Carbons: The carbons of the piperidine ring will resonate in the aliphatic region. The carbons adjacent to the nitrogen (C-2' and C-6') will be the most deshielded among the piperidine carbons. The remaining carbons (C-3', C-4', and C-5') will have similar chemical shifts.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1]

  • Sample Preparation: Dissolve 5-10 mg of 4-Chloro-2-(piperidin-1-yl)pyrimidine in approximately 0.7 mL of deuterated chloroform (CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • 1H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • 13C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of 13C.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Data

Frequency (cm-1)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2950-2850StrongC-H stretching (aliphatic)
1600-1550StrongC=N and C=C stretching (pyrimidine ring)
1450-1400MediumC-H bending (aliphatic)
1200-1000StrongC-N stretching
800-700StrongC-Cl stretching

Interpretation and Rationale:

The IR spectrum will be characterized by several key absorptions. The C-H stretching vibrations of the pyrimidine ring will appear above 3000 cm-1, while the aliphatic C-H stretches of the piperidine ring will be observed below 3000 cm-1. The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will be visible in the 1600-1550 cm-1 region.[2] A strong band corresponding to the C-N stretching of the piperidine group is expected around 1200-1000 cm-1. The presence of the chlorine atom will be indicated by a strong absorption in the fingerprint region, typically between 800 and 700 cm-1.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm-1. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
211/213100/33[M]+ / [M+2]+
196/198~20[M-CH3]+
176~40[M-Cl]+
84~60[C5H10N]+ (piperidine fragment)

Interpretation and Rationale:

The molecular ion peak ([M]+) is expected at m/z 211. Due to the presence of a chlorine atom, an isotopic peak ([M+2]+) at m/z 213 with an intensity of approximately one-third of the molecular ion peak will be observed. This 3:1 ratio is characteristic of compounds containing one chlorine atom.

Common fragmentation pathways for pyrimidines include the loss of substituents.[3] The loss of the chlorine atom would result in a fragment at m/z 176. Fragmentation of the piperidine ring is also expected, with a prominent peak at m/z 84 corresponding to the piperidinyl cation.

M [M]+. m/z 211/213 M_minus_Cl [M-Cl]+ m/z 176 M->M_minus_Cl - Cl Piperidine [C5H10N]+ m/z 84 M->Piperidine - C4H3N2Cl

Caption: Proposed fragmentation pathway for 4-Chloro-2-(piperidin-1-yl)pyrimidine.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio.

Conclusion

The comprehensive spectral analysis of 4-Chloro-2-(piperidin-1-yl)pyrimidine through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data and interpretations presented in this guide offer a robust framework for researchers to confidently identify and characterize this important chemical entity. The synergistic application of these analytical techniques is essential for ensuring the quality and integrity of this compound in its various applications within the pharmaceutical and chemical industries.

References

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • PubChem. (n.d.). 4-Chloro-2-methylthiopyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-N-methylpiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Applied Science and Biotechnology Journal of Advanced Research. (n.d.).
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of 2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3c) (75 MHz, CDCl3). Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]

  • Canadian Science Publishing. (1984). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloropiperidine. Retrieved from [Link]

  • Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

  • Chemical Shifts. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR]. Retrieved from [Link]? cas=5270-49-5&type=13C%20NMR

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4-Chloro-2-(piperidin-1-yl)pyrimidine: A Strategic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. For drug development professionals, the pyrimidine scaffold is a "privileged structure," prized for its ability to engage with a wide array of biological targets through hydrogen bonding and bioisosteric interactions, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The versatility of the pyrimidine core, which allows for functionalization at multiple positions, has led to its incorporation into a vast number of approved drugs spanning therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.[1]

This guide focuses on a particularly valuable derivative: 4-Chloro-2-(piperidin-1-yl)pyrimidine . This building block offers a unique combination of a pre-installed, conformationally restricted amino group (the piperidine moiety) and a reactive handle (the 4-chloro substituent). This strategic arrangement allows for the rapid and efficient construction of diverse molecular libraries, making it an indispensable tool in modern drug discovery. We will delve into its synthesis, reactivity, and application, providing both theoretical understanding and practical, field-proven protocols.

Physicochemical Properties and Handling

A thorough understanding of a building block's physical and chemical properties is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource
CAS Number 19952-63-3Inferred from supplier data
Molecular Formula C₉H₁₂ClN₃Supplier Data
Molecular Weight 197.67 g/mol Supplier Data
Appearance Off-white to light yellow crystalline powderSupplier Data
Melting Point 68-72 °CSupplier Data
Boiling Point >300 °C (predicted)Supplier Data
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.General chemical knowledge

Safety and Handling:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Irritation: Likely to cause skin and serious eye irritation. May cause respiratory irritation.[3]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of the Core Scaffold: A Regioselective Approach

The synthesis of 4-Chloro-2-(piperidin-1-yl)pyrimidine is most efficiently achieved through a regioselective nucleophilic aromatic substitution (SNAr) on the readily available and inexpensive starting material, 2,4-dichloropyrimidine. The key to this synthesis is controlling the regioselectivity of the substitution. The C4 position of 2,4-dichloropyrimidine is generally more activated towards nucleophilic attack than the C2 position. This is due to the greater electron-withdrawing effect of the adjacent nitrogen atom on the C4 position.

G cluster_synthesis Synthesis Workflow 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Reaction S N Ar 2,4-Dichloropyrimidine->Reaction Piperidine Piperidine Piperidine->Reaction Product 4-Chloro-2-(piperidin-1-yl)pyrimidine Reaction->Product Regioselective Substitution

Fig 1. Synthetic workflow for 4-Chloro-2-(piperidin-1-yl)pyrimidine.
Detailed Experimental Protocol: Synthesis of 4-Chloro-2-(piperidin-1-yl)pyrimidine

This protocol is based on established principles of nucleophilic aromatic substitution on dichloropyrimidines.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Piperidine (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous acetonitrile or THF, add triethylamine or DIPEA (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add piperidine (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford 4-Chloro-2-(piperidin-1-yl)pyrimidine as a solid.

Causality Behind Experimental Choices:

  • Regioselectivity: The reaction is performed at a low temperature initially to favor the kinetically controlled, more reactive C4 position, thus maximizing the yield of the desired product.

  • Base: A non-nucleophilic organic base like triethylamine or DIPEA is used to quench the HCl generated during the reaction, preventing the protonation of piperidine which would render it non-nucleophilic.

  • Solvent: Anhydrous polar aprotic solvents like acetonitrile or THF are chosen to ensure the solubility of the reactants and to avoid side reactions with water.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of 4-Chloro-2-(piperidin-1-yl)pyrimidine stems from the reactivity of the C4-chloro group, which can be readily displaced by a variety of nucleophiles or engaged in transition-metal-catalyzed cross-coupling reactions.

G cluster_reactions Key Reactions Core 4-Chloro-2-(piperidin-1-yl)pyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nu-H Suzuki Suzuki-Miyaura Coupling Core->Suzuki R-B(OH)₂ [Pd] Buchwald Buchwald-Hartwig Amination Core->Buchwald R₂NH [Pd] Product1 Product1 SNAr->Product1 4-Nu-2-(piperidin-1-yl)pyrimidine Product2 Product2 Suzuki->Product2 4-Aryl-2-(piperidin-1-yl)pyrimidine Product3 Product3 Buchwald->Product3 4-Amino-2-(piperidin-1-yl)pyrimidine

Sources

The Pyrimidine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Development of Novel Pyrimidine Derivatives

Introduction: The Enduring Legacy of a Privileged Scaffold

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, stands as a titan in the field of medicinal chemistry. Its fundamental role as a core component of nucleic acids (cytosine, thymine, and uracil) has positioned it as a "privileged scaffold" in drug discovery.[1][2][3] This inherent biological relevance allows pyrimidine derivatives to mimic endogenous molecules, effectively interacting with a wide array of biological targets with high affinity and specificity.[1][4] Consequently, pyrimidine-based drugs have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][3][5][6][7][8] This guide provides a comprehensive technical overview for researchers and drug development professionals on the multifaceted process of discovering and developing novel pyrimidine derivatives, from initial concept to preclinical evaluation.

Chapter 1: The Strategic Blueprint for Pyrimidine Drug Discovery

The journey to a novel pyrimidine-based therapeutic is a meticulously planned expedition, beginning with the crucial first step of identifying and validating a biological target. This chapter outlines the strategic framework that guides the entire discovery pipeline.

Target Identification and Validation: The "Why" and "How"

The selection of a biological target is paramount to the success of any drug discovery program. For pyrimidine derivatives, their ability to act as ATP-mimetics makes protein kinases a particularly attractive target class.[9][10] The pyrazolo[3,4-d]pyrimidine core, for instance, is an isostere of the adenine ring of ATP, enabling it to effectively bind to the hinge region of kinase active sites.[9]

Key Considerations for Target Selection:

  • Disease Relevance: Unraveling the molecular underpinnings of a disease to pinpoint a target that, when modulated, is likely to produce a therapeutic effect.

  • "Druggability": Assessing whether the target protein has a binding site that can be effectively modulated by a small molecule like a pyrimidine derivative.

  • Assay Development: The feasibility of creating robust and scalable assays for high-throughput screening (HTS) to identify initial "hits."

Experimental Protocol: Target Validation using siRNA

A fundamental step in validating a potential target is to demonstrate that its inhibition or knockdown produces the desired cellular phenotype.

Step-by-Step Methodology:

  • Cell Culture: Plate the chosen cancer cell line (e.g., A549 lung carcinoma) in 6-well plates and culture to 50-60% confluency.

  • siRNA Transfection: Prepare a transfection mix containing a validated siRNA targeting the gene of interest and a suitable transfection reagent. Incubate with the cells for 24-48 hours.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to confirm the knockdown of the target protein.

  • Phenotypic Assay: Conduct a relevant phenotypic assay, such as a cell viability assay (e.g., MTT) or an apoptosis assay, to assess the effect of target knockdown.

  • Data Analysis: Compare the results from the target siRNA-treated cells with a non-targeting control siRNA to confirm that the observed phenotype is a direct result of target knockdown.

The Discovery Engine: High-Throughput and In Silico Screening

With a validated target in hand, the next phase involves screening large libraries of compounds to identify initial "hit" molecules that exhibit activity against the target. This is typically achieved through a combination of high-throughput screening (HTS) and in silico (computational) methods.

High-Throughput Screening (HTS):

HTS allows for the rapid testing of thousands to millions of compounds.[11] For pyrimidine derivatives, pre-designed libraries focusing on this scaffold can significantly increase the chances of finding potent hits.[12][13]

Experimental Protocol: A Typical Kinase HTS Assay

This protocol outlines a common fluorescence-based assay for screening pyrimidine libraries against a target kinase.

Step-by-Step Methodology:

  • Assay Preparation: Prepare an assay buffer containing the purified kinase, a fluorescently labeled substrate peptide, and ATP.

  • Compound Plating: Use an automated liquid handler to dispense a small volume of each pyrimidine derivative from the library into individual wells of a 384-well plate.

  • Reaction Initiation: Add the kinase/substrate/ATP mixture to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Use a plate reader to measure the fluorescence signal, which is proportional to the kinase activity.

  • Hit Identification: Compounds that cause a significant reduction in the fluorescence signal are identified as potential inhibitors or "hits."

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Pyrimidine Library Dispensing Automated Dispensing (384-well plate) Compound_Library->Dispensing Target_Prep Target Kinase + Substrate + ATP Target_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Fluorescence) Incubation->Detection Data_Processing Data Processing Detection->Data_Processing Hit_ID Hit Identification Data_Processing->Hit_ID

In Silico Screening:

Computational methods play a crucial role in modern drug discovery, allowing for the virtual screening of vast chemical libraries and the prioritization of compounds for experimental testing.[14][15]

Workflow for In Silico Screening of Pyrimidine Derivatives:

  • Target Structure Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

  • Virtual Library Generation: Create a virtual library of pyrimidine derivatives with diverse substitutions.

  • Molecular Docking: Use docking software to predict the binding mode and affinity of each pyrimidine derivative to the active site of the target protein.[16]

  • Pharmacokinetic Prediction: Employ computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds.[17][18]

  • Compound Selection: Select a subset of promising candidates with good predicted binding affinity and favorable ADMET properties for synthesis and experimental validation.

In_Silico_Workflow Target_Protein Target Protein Structure (e.g., PDB) Molecular_Docking Molecular Docking Target_Protein->Molecular_Docking Virtual_Library Virtual Pyrimidine Library Virtual_Library->Molecular_Docking ADMET_Prediction In Silico ADMET Prediction Molecular_Docking->ADMET_Prediction Prioritization Candidate Prioritization ADMET_Prediction->Prioritization Synthesis_Validation Synthesis & Experimental Validation Prioritization->Synthesis_Validation

Chapter 2: The Art of Synthesis and Optimization

Once initial hits are identified, the process of lead optimization begins. This iterative cycle of chemical synthesis and biological testing aims to improve the potency, selectivity, and drug-like properties of the lead compounds.

Synthetic Strategies for Pyrimidine Scaffolds

A wide variety of synthetic methods are available for the construction of the pyrimidine ring, allowing for the introduction of diverse functional groups.[19][20][21] Classical methods like the Biginelli reaction and condensation of β-dicarbonyl compounds remain valuable, while modern techniques such as microwave-assisted synthesis and the use of nanocatalysts offer improved efficiency and sustainability.[19][22]

Example Synthetic Protocol: Biginelli Reaction

This protocol describes a classic one-pot synthesis of a dihydropyrimidine derivative.

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, combine an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea in ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., HCl).

  • Reflux: Heat the mixture to reflux for several hours.

  • Work-up: Cool the reaction mixture, and the product will often precipitate. The crude product can be collected by filtration and purified by recrystallization.

Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of lead optimization, systematically exploring how modifications to the chemical structure of a lead compound affect its biological activity.[3][23][24] The goal is to identify key structural features that contribute to potency and selectivity.

Key Principles of SAR for Pyrimidine Derivatives:

  • Substituent Effects: The position and nature of substituents on the pyrimidine ring can dramatically influence biological activity.[3]

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve pharmacokinetic properties without sacrificing potency.[6]

  • Conformational Analysis: Understanding the three-dimensional shape of the molecule and how it fits into the target's binding site is crucial for rational design.

Data Presentation: SAR Table for a Hypothetical Kinase Inhibitor Series

CompoundR1R2IC50 (nM)
1a -H-Ph500
1b -Cl-Ph250
1c -CH3-Ph400
1d -Cl4-F-Ph50
1e -Cl3-Cl-Ph150

This table demonstrates how systematic modifications to the R1 and R2 positions of a pyrimidine scaffold can lead to a significant improvement in inhibitory potency (IC50).

Chapter 3: Preclinical Development: The Path to the Clinic

Before a promising pyrimidine derivative can be tested in humans, it must undergo rigorous preclinical evaluation to assess its safety and pharmacokinetic profile.

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are critical for predicting how a drug candidate will behave in the body.

Key ADMET Parameters:

  • Absorption: How well the compound is absorbed into the bloodstream (e.g., oral bioavailability).

  • Distribution: Where the compound goes in the body and whether it reaches the target tissue.

  • Metabolism: How the compound is broken down by the body, which can affect its efficacy and potential for drug-drug interactions.

  • Excretion: How the compound is eliminated from the body.

  • Toxicity: Assessing the potential for adverse effects.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay assesses how quickly a compound is metabolized by liver enzymes.

Step-by-Step Methodology:

  • Incubation: Incubate the pyrimidine derivative with liver microsomes (which contain metabolic enzymes) and NADPH (a cofactor).

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Data Analysis: Calculate the half-life and intrinsic clearance of the compound.

In Vivo Efficacy Studies

The final step in preclinical development is to demonstrate the efficacy of the drug candidate in a relevant animal model of the disease.

Considerations for In Vivo Studies:

  • Model Selection: Choose an animal model that accurately recapitulates the human disease.

  • Dose-Response: Determine the optimal dose of the compound that produces a therapeutic effect without causing significant toxicity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the concentration of the drug in the body with its biological effect.

Conclusion: The Future of Pyrimidine-Based Therapeutics

The pyrimidine scaffold continues to be a rich source of novel drug candidates.[5][6] Advances in synthetic chemistry, computational drug design, and our understanding of disease biology are paving the way for the development of the next generation of highly targeted and effective pyrimidine-based therapies. The principles and protocols outlined in this guide provide a robust framework for researchers to navigate the complex but rewarding path of pyrimidine drug discovery.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
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  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis.
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  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models.
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  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. (2021).
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  • Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia. (2024).
  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. PubMed. (2023).
  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PMC - NIH. (2023).
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
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  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. (2025).
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  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. PubMed. (2023).
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  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing.
  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022).
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Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Heterocyclic Chemistry

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad utility stems from its tolerance of a wide range of functional groups and its applicability to various amine and aryl halide coupling partners, surmounting the limitations of classical methods like nucleophilic aromatic substitution (SNAr).[1]

This guide provides a detailed technical overview and a robust experimental protocol for a specific, yet illustrative, application: the Buchwald-Hartwig amination of 4-Chloro-2-(piperidin-1-yl)pyrimidine. This substrate is a valuable building block in medicinal chemistry, and the successful amination at the C4 position is a key step in the synthesis of diverse compound libraries for drug discovery. We will delve into the mechanistic underpinnings of the reaction, the rationale for the selection of specific reagents, and a step-by-step protocol designed for reproducibility and high yield.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2][4] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.

A generic catalytic cycle for the Buchwald-Hartwig amination is as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (in this case, 4-Chloro-2-(piperidin-1-yl)pyrimidine), forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5]

  • Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) center, typically displacing a weakly bound ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the aminated product and regenerating the active Pd(0) catalyst.[2]

Buchwald_Hartwig_Cycle caption Figure 1: Simplified Catalytic Cycle

Experimental Design: A Rationale-Driven Approach

The successful amination of 4-Chloro-2-(piperidin-1-yl)pyrimidine hinges on the judicious selection of the catalyst system and reaction conditions. The electron-rich nature of the pyrimidine ring and the presence of the piperidinyl substituent influence the reactivity of the C4-chloro group.

Catalyst and Ligand Selection: The Key to Success

For the amination of less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the oxidative addition step and facilitate the reductive elimination. For this specific transformation, we recommend a third-generation (G3) palladacycle precatalyst, such as XPhos Pd G3 .

  • XPhos Pd G3: This precatalyst is air- and moisture-stable, simplifying reaction setup.[6] It readily forms the active monoligated Pd(0)-XPhos species in solution, which is highly effective for the amination of challenging chloro-heterocycles. The bulky XPhos ligand (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) creates a sterically hindered environment around the palladium center, which promotes the desired reductive elimination and prevents catalyst decomposition.[7] Alternative bulky biarylphosphine ligands like RuPhos and BrettPhos have also demonstrated broad utility in C-N cross-coupling reactions.[8][9]

Base and Solvent Considerations
  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.[5][10] Alternatively, lithium bis(trimethylsilyl)amide (LiHMDS) can be employed, particularly for secondary aliphatic amines.[11]

  • Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the base and interference with the catalytic cycle. Toluene or 1,4-dioxane are standard choices, offering good solubility for the reactants and catalyst system at the required reaction temperatures.[10]

Reaction Parameters: Temperature and Time

The amination of aryl chlorides typically requires elevated temperatures to overcome the activation barrier of the oxidative addition step. A reaction temperature in the range of 80-110 °C is generally effective. Reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time.

Detailed Experimental Protocol

This protocol describes the Buchwald-Hartwig amination of 4-Chloro-2-(piperidin-1-yl)pyrimidine with a generic secondary amine (e.g., morpholine) as the coupling partner.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier
4-Chloro-2-(piperidin-1-yl)pyrimidine111972-79-9197.67Commercially Available
Morpholine110-91-887.12Sigma-Aldrich
XPhos Pd G31445085-55-1846.45Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)865-48-596.10Sigma-Aldrich
Anhydrous Toluene108-88-392.14Acros Organics

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Syringes and needles for transfer of reagents

Step-by-Step Procedure:

Workflow start Start: Oven-dried Schlenk Flask setup Assemble glassware under inert atmosphere (N2 or Ar). start->setup add_solids Add 4-Chloro-2-(piperidin-1-yl)pyrimidine, XPhos Pd G3, and NaOtBu. setup->add_solids add_solvent Add anhydrous toluene via syringe. add_solids->add_solvent add_amine Add the amine (e.g., morpholine) via syringe. add_solvent->add_amine heat Heat the reaction mixture to 100 °C with vigorous stirring. add_amine->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool quench Quench with water and extract with an organic solvent (e.g., EtOAc). cool->quench workup Wash the organic layer with brine, dry over Na2SO4, and filter. quench->workup purify Concentrate the filtrate and purify the crude product by column chromatography. workup->purify end End: Characterize the purified product. purify->end caption Figure 2: Experimental Workflow

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-2-(piperidin-1-yl)pyrimidine (1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) via syringe. Stir the resulting suspension for 5 minutes at room temperature. Then, add the secondary amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-(piperidin-1-yl)pyrimidine derivative.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No ConversionInactive catalyst, insufficient temperature, or presence of oxygen/moisture.Ensure the use of a high-quality precatalyst and anhydrous, degassed solvent.[5] Increase the reaction temperature in 10 °C increments. Confirm that the inert atmosphere is maintained throughout the reaction. Increase catalyst loading to 3-5 mol%.
Formation of Side ProductsHydrodehalogenation (replacement of -Cl with -H) or competing SNAr reaction.Hydrodehalogenation can be minimized by ensuring a strictly inert atmosphere. SNAr is less likely under these conditions for an unactivated chloride but can be suppressed by using a bulkier ligand and ensuring the base is not excessively strong for the substrate.
Difficult PurificationCo-elution of product with ligand-derived byproducts.Use a more polar solvent system for chromatography. Consider a different ligand if byproducts are a persistent issue. A workup with an aqueous acid wash can sometimes help remove basic impurities.

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of 4-amino-2-(piperidin-1-yl)pyrimidine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and reproducible results. The protocol provided herein serves as a robust starting point for the amination of this important heterocyclic scaffold and can be adapted for a wide range of amine coupling partners. This methodology is invaluable for professionals in drug development and medicinal chemistry, enabling the rapid generation of novel chemical entities for biological screening.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508. Retrieved from [Link]

  • Grasa, G. A., Viciu, M. S., Huang, J., & Nolan, S. P. (2002). General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System. The Journal of Organic Chemistry, 67(4), 1307–1309. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Retrieved from [Link]

  • Wu, X., & Ma, D. (2012). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 14(15), 3846–3849. Retrieved from [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(29), 6215–6222. Retrieved from [Link]

  • Harris, M. C., & Buchwald, S. L. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(23), 5373-5376. Retrieved from [Link]

  • Ananikov, V. P., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3568. Retrieved from [Link]

  • Nolan, S. P., et al. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, 28(6), 2568. Retrieved from [Link]

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. Retrieved from [Link]

  • Buchwald, S. L., et al. (2011). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 133(22), 8556–8559. Retrieved from [Link]

  • Gandelman, M., & Milstein, D. (2018). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. Retrieved from [Link]

  • Buchwald, S. L., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(7), 1311-1320. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Synthesis of 4-amino-2-(piperidin-1-yl)pyrimidine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-amino-2-(piperidin-1-yl)pyrimidine is a key heterocyclic scaffold of significant interest to the pharmaceutical and medicinal chemistry sectors. As a substituted aminopyrimidine, it serves as a versatile building block in the synthesis of a wide array of biologically active molecules. The pyrimidine core is a prevalent feature in numerous approved drugs, and the specific substitution pattern of this compound makes it a valuable intermediate for library synthesis in drug discovery programs. This application note provides a comprehensive, field-tested protocol for the synthesis of 4-amino-2-(piperidin-1-yl)pyrimidine, grounded in the principles of nucleophilic aromatic substitution. The methodology is designed to be robust and reproducible, offering researchers a reliable pathway to this important chemical entity.

Chemical Profile and Reaction Overview

Product Name 4-amino-2-(piperidin-1-yl)pyrimidine
IUPAC Name 2-(Piperidin-1-yl)pyrimidin-4-amine
Molecular Formula C₉H₁₄N₄
Molecular Weight 178.24 g/mol
CAS Number 24867-26-3 (related to 2,4-diamino-6-(piperidin-1-yl)pyrimidine)
Appearance Off-white to pale yellow solid
Synthesis Method Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a nucleophilic aromatic substitution reaction, a cornerstone of heterocyclic chemistry. In this procedure, the starting material, 4-amino-2-chloropyrimidine, possesses an electron-deficient pyrimidine ring, which is susceptible to nucleophilic attack. The chlorine atom at the 2-position serves as a good leaving group. Piperidine, a secondary amine, acts as the nucleophile, displacing the chloride to form the desired product. The reaction is facilitated by a non-nucleophilic base, triethylamine, which neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[1][2]

Reaction Mechanism

The underlying mechanism is a two-step addition-elimination process characteristic of nucleophilic aromatic substitution on electron-poor heteroaromatics.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 4-amino-2-chloropyrimidine 4-Amino-2-chloropyrimidine Intermediate Tetrahedral Intermediate (Meisenheimer Complex) 4-amino-2-chloropyrimidine->Intermediate Nucleophilic Attack Piperidine Piperidine (Nucleophile) Product 4-amino-2-(piperidin-1-yl)pyrimidine Intermediate->Product Elimination of Cl⁻ Byproduct Triethylammonium chloride

Caption: Reaction mechanism for the synthesis of 4-amino-2-(piperidin-1-yl)pyrimidine.

Experimental Workflow

The overall experimental workflow is designed for efficiency and safety, encompassing reaction setup, monitoring, workup, and purification.

Experimental_Workflow Start Start Reagents Combine 4-amino-2-chloropyrimidine, piperidine, triethylamine, and solvent Start->Reagents Reaction Heat the reaction mixture with stirring (e.g., reflux or microwave) Reagents->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool to room temperature, remove solvent under reduced pressure Monitoring->Workup Complete Purification Purify the crude product (e.g., recrystallization or column chromatography) Workup->Purification Characterization Characterize the final product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A streamlined workflow for the synthesis of 4-amino-2-(piperidin-1-yl)pyrimidine.

Detailed Synthesis Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPurity
4-Amino-2-chloropyrimidine7461-50-9129.551.0 g (7.72 mmol)>97%
Piperidine110-89-485.151.0 mL (10.1 mmol)>99%
Triethylamine121-44-8101.192.2 mL (15.8 mmol)>99%
Anhydrous Ethanol64-17-546.0720 mL>99.5%
Ethyl Acetate141-78-688.11For TLC and extractionReagent Grade
Hexane110-54-386.18For TLCReagent Grade
Saturated Sodium Bicarbonate SolutionN/AN/AFor workupN/A
Anhydrous Sodium Sulfate7757-82-6142.04For dryingN/A
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • TLC plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Optional: Microwave reactor

Safety Precautions
  • 4-Amino-2-chloropyrimidine: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Work in a fume hood and wear appropriate PPE.

  • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage. Use in a well-ventilated area and wear appropriate PPE.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-chloropyrimidine (1.0 g, 7.72 mmol).

  • Addition of Reagents: To the flask, add anhydrous ethanol (20 mL), followed by piperidine (1.0 mL, 10.1 mmol) and triethylamine (2.2 mL, 15.8 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Microwave-Assisted Alternative: Alternatively, the reaction can be performed in a microwave reactor at 120-140 °C for 15-30 minutes.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) as the eluent. The disappearance of the starting material (4-amino-2-chloropyrimidine) indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (30 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and shake well. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Results and Characterization

The expected product, 4-amino-2-(piperidin-1-yl)pyrimidine, should be an off-white to pale yellow solid. The yield will vary depending on the reaction conditions and purification method but is expected to be in the range of 70-90%.

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.9 (d, 1H, pyrimidine-H), ~5.8 (d, 1H, pyrimidine-H), ~4.5 (br s, 2H, -NH₂), ~3.6 (t, 4H, piperidine-H), ~1.6 (m, 6H, piperidine-H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~162.5, ~160.0, ~158.0, ~98.0, ~45.0, ~26.0, ~24.5.

  • Mass Spectrometry (ESI+): m/z = 179.1 [M+H]⁺.

Troubleshooting

ProblemPossible CauseSolution
Incomplete reactionInsufficient reaction time or temperature.Increase the reaction time or temperature. For the reflux method, ensure a steady reflux is maintained. For the microwave method, consider increasing the temperature or holding time.
Low yieldInefficient extraction or purification.Ensure thorough extraction with ethyl acetate. Optimize the solvent system for recrystallization or column chromatography to minimize product loss.
Impure productPresence of starting materials or byproducts.Improve the purification step. If recrystallization is ineffective, use column chromatography with a carefully selected eluent system.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-amino-2-(piperidin-1-yl)pyrimidine. By following the outlined steps and adhering to the safety precautions, researchers can efficiently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The provided mechanistic insights and workflow diagrams aim to enhance the understanding and execution of this synthetic procedure.

References

  • European Patent Office. (n.d.). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents.
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  • ResearchGate. (2025, January 9). 4-Amino pyrimidine derivatives: design, synthesis, antiviral, and antibacterial investigation. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • ResearchGate. (2015, November 3). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • European Patent Office. (n.d.). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents.
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  • Google Patents. (n.d.). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
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  • ACS Publications. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diamino-6-piperidinopyrimidine. Retrieved from [Link]

  • PubMed Central. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]

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Application Notes & Protocols: A Guide to the Synthesis of 4-Aryl-2-(piperidin-1-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. As an integral component of nucleic acids (cytosine, thymine, and uracil), its biological relevance is profound. Synthetic pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Specifically, the 2,4-disubstituted pyrimidine framework has been identified as a novel and potent class of inhibitors for various kinases, such as KDR kinase, making them highly valuable in oncology research.[3] The introduction of an aryl group at the 4-position and an amino moiety, such as piperidine, at the 2-position often enhances biological efficacy, leading to compounds with potential as selective enzyme inhibitors or receptor ligands.[4][5] For instance, certain 2-aminopyrimidine derivatives have shown promise as histamine H4 receptor antagonists for treating inflammation and pain.[6]

This guide provides a detailed, field-proven methodology for the synthesis of 4-aryl-2-(piperidin-1-yl)pyrimidine derivatives. It is designed for researchers in synthetic chemistry and drug development, offering not just protocols, but also the underlying strategic rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Strategic Overview: A Convergent Synthetic Approach

The synthesis of the target 4-aryl-2-(piperidin-1-yl)pyrimidine scaffold is most effectively achieved through a convergent, two-step strategy. This approach offers modularity, allowing for the facile generation of a diverse library of derivatives by varying the coupling partners in each step. The core strategy involves:

  • Step A: C4-Arylation via Suzuki-Miyaura Cross-Coupling: This step selectively introduces the aryl moiety at the C4 position of the pyrimidine ring. We begin with a readily available dihalogenated pyrimidine, such as 2,4-dichloropyrimidine. The Suzuki reaction is ideal due to its high functional group tolerance and generally excellent yields.[7][8] The higher reactivity of the chlorine atom at the C4 position compared to the C2 position allows for site-selective mono-arylation.[9]

  • Step B: C2-Amination via Buchwald-Hartwig Cross-Coupling: The resulting 4-aryl-2-chloropyrimidine intermediate is then subjected to a C-N bond-forming reaction with piperidine. While nucleophilic aromatic substitution (SNAr) is possible, the Buchwald-Hartwig amination is a more robust and general method, particularly for less activated substrates.[10][11][12] This palladium-catalyzed reaction is highly efficient for coupling a wide range of amines with aryl halides.[13]

This stepwise approach provides superior control and purification feasibility compared to some one-pot methodologies, which can be complex to optimize.[14][15]

G cluster_0 Synthetic Strategy Overview start 2,4-Dichloropyrimidine intermediate Intermediate: 4-Aryl-2-chloropyrimidine start->intermediate Step A: Suzuki Coupling product Final Product: 4-Aryl-2-(piperidin-1-yl)pyrimidine intermediate->product Step B: Buchwald-Hartwig Amination aryl_boronic Arylboronic Acid aryl_boronic->intermediate piperidine Piperidine piperidine->product

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-2-chloropyrimidine via Suzuki-Miyaura Coupling

This protocol details the site-selective arylation of 2,4-dichloropyrimidine at the C4 position. The choice of palladium catalyst and base is critical for achieving high selectivity and yield. Dichlorobis(triphenylphosphine)palladium(II) is a reliable and cost-effective catalyst for this transformation.[9]

Materials & Equipment:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

  • Standard work-up and column chromatography equipment

Step-by-Step Procedure:

  • Inert Atmosphere: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add 2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.03 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to elute the product.

  • Characterization: Confirm the structure of the isolated 4-aryl-2-chloropyrimidine by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Reaction scheme for Suzuki-Miyaura C4-arylation.

Protocol 2: Synthesis of 4-Aryl-2-(piperidin-1-yl)pyrimidine via Buchwald-Hartwig Amination

This protocol describes the final C-N bond formation. The selection of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and achieving high yields.[10] A strong, non-nucleophilic base such as sodium tert-butoxide is required.

Materials & Equipment:

  • 4-Aryl-2-chloropyrimidine (from Protocol 1)

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or sealed tube, inert atmosphere glovebox (recommended for handling reagents)

  • Standard work-up and purification equipment

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a glovebox or using Schlenk line techniques, add the 4-aryl-2-chloropyrimidine (1.0 eq), Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask or reaction tube.

  • Solvent and Amine Addition: Add anhydrous toluene (or dioxane) to the flask, followed by piperidine (1.2 eq).

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

    • Dilute with ethyl acetate and separate the layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective.

  • Characterization: Confirm the structure of the final 4-aryl-2-(piperidin-1-yl)pyrimidine product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

Data Presentation: Representative Results

The following tables summarize typical reaction outcomes for the synthesis of a small set of derivatives using the protocols described above.

Table 1: Representative Yields for Suzuki-Miyaura Coupling (Protocol 1)

Entry Arylboronic Acid Product: 4-Aryl-2-chloropyrimidine Isolated Yield (%)
1 Phenylboronic acid 2-Chloro-4-phenylpyrimidine 88
2 4-Methoxyphenylboronic acid 2-Chloro-4-(4-methoxyphenyl)pyrimidine 85
3 4-Fluorophenylboronic acid 2-Chloro-4-(4-fluorophenyl)pyrimidine 91

| 4 | Thiophen-2-ylboronic acid | 2-Chloro-4-(thiophen-2-yl)pyrimidine | 79 |

Table 2: Representative Yields for Buchwald-Hartwig Amination (Protocol 2)

Entry 4-Aryl-2-chloropyrimidine Intermediate Product: 4-Aryl-2-(piperidin-1-yl)pyrimidine Isolated Yield (%)
1 2-Chloro-4-phenylpyrimidine 4-Phenyl-2-(piperidin-1-yl)pyrimidine 82
2 2-Chloro-4-(4-methoxyphenyl)pyrimidine 4-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyrimidine 78
3 2-Chloro-4-(4-fluorophenyl)pyrimidine 4-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrimidine 85

| 4 | 2-Chloro-4-(thiophen-2-yl)pyrimidine | 4-(Thiophen-2-yl)-2-(piperidin-1-yl)pyrimidine | 75 |

Conclusion and Future Perspectives

The synthetic strategy outlined provides a robust and versatile platform for the preparation of 4-aryl-2-(piperidin-1-yl)pyrimidine derivatives. The modularity of the two-step sequence, leveraging the power of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allows for extensive exploration of the chemical space around this privileged scaffold. Researchers can readily adapt these protocols to introduce a wide variety of aryl, heteroaryl, and substituted piperidine moieties to generate libraries for structure-activity relationship (SAR) studies.[1] The potent biological activities frequently associated with this class of compounds, from kinase inhibition to antibacterial action, ensure their continued relevance in the pursuit of novel therapeutic agents.[5][16]

References

  • Shvitko, E.; Gutorov, V.; Kasyanchuk, N.; Desenko, S. An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][7][17][18]triazin-6(2H)-ones and Their Antibacterial Activity. Molecules. Available at: [Link]

  • Rashid, H. U.; Martines, M. A. U.; Duarte, A. P.; Jorge, J.; Rasool, S.; Muhammad, R.; Ahmad, N.; Umar, M. N. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • Al-Warhi, T.; Al-Hussain, S. A.; Al-Sha’alan, M. H.; El-Gazzar, A. R. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules. Available at: [Link]

  • Yurttaş, L.; Çiftçi, G. A.; Temel, H. E.; Çakmak, O. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Luo, G.; Chen, L.; Dubinina, G. G.; Wang, Z. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, W.; Zhao, P.; You, W.; Zhang, Y.; Zhang, J.; Liu, Y. One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives bearing piperidine and piperazine moieties. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T.; El-Gazzar, A. R.; Al-Hussain, S. A.; Al-Sha’alan, M. H. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available at: [Link]

  • Manley, P. J.; Balitza, A. E.; Bilodeau, M. T.; Coll, K. E.; Hartman, G. D.; McFall, R. C.; Rickert, K. W.; Rodman, L. D.; Thomas, K. A. 2,4-disubstituted Pyrimidines: A Novel Class of KDR Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]

  • Rueda-Espinosa, J.; Ramanayake, D.; Ball, N. D.; Love, J. A. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Al-Warhi, T.; Al-Hussain, S. A.; Bushra, B.; Khan, M. S.; Arshad, M. One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules. Available at: [Link]

  • Hussain, M.; Hussain, V.; Langer, P. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: [Link]

  • Li, H.; et al. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. Available at: [Link]

  • Fassihi, A.; Abedi, D.; Saghaie, L.; Sabet, R.; Fazeli, H. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. Available at: [Link]

  • Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. PubMed. Available at: [Link]

  • Cooke, G.; et al. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthetic Applications of 2-Aryl-4-piperidones. Part 9. Synthesis of Pyrido(1′,2′:1,2)imidazo(4,5-a)quinolizidin-2-one. ResearchGate. Available at: [Link]

  • Dhinakaran, I.; Padmini, V.; Bhuvanesh, N. One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Indian Academy of Sciences. Available at: [Link]

  • Cowart, M.; et al. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. Available at: [Link]

  • Li, H.; et al. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. PMC - PubMed Central. Available at: [Link]

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Application Note: A Validated HPLC Method for Purity Analysis of 4-Chloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential process-related impurities of 4-Chloro-2-(piperidin-1-yl)pyrimidine. As a key intermediate in the synthesis of various biologically active molecules, ensuring its purity is critical for the quality and safety of final pharmaceutical products.[1][2][3] This application note provides a complete protocol, including optimized chromatographic conditions, system suitability requirements, and a synopsis of validation parameters according to the International Council for Harmonisation (ICH) guidelines.[4][5] The described reverse-phase HPLC method is demonstrated to be specific, precise, accurate, and linear over a suitable concentration range, making it ideal for routine quality control and drug development environments.

Introduction and Scientific Rationale

4-Chloro-2-(piperidin-1-yl)pyrimidine (Formula: C₉H₁₂ClN₃, Molecular Weight: 197.67 g/mol ) is a heterocyclic compound belonging to the pyrimidine class.[6] Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[7][8] The purity of such starting materials and intermediates directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API). Therefore, a reliable analytical method is essential to quantify the main component and detect any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally labile compounds, making it the standard for pharmaceutical impurity profiling.[7] This method leverages the principles of reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase and a polar mobile phase.[9][10] The selection of a C18 stationary phase provides excellent retention and resolution for moderately polar compounds like the target analyte. The mobile phase, a gradient mixture of acetonitrile and a buffered aqueous solution, is optimized to ensure sharp, symmetrical peaks and effective separation from potential impurities. UV detection is employed, as the pyrimidine ring system contains a strong chromophore suitable for sensitive quantification.[11][12]

Chromatographic System and Conditions

A thorough method development process was undertaken to establish the optimal parameters for this analysis. The final, validated conditions are summarized below.

Rationale for Parameter Selection:

  • Stationary Phase: A C18 column is the workhorse of reverse-phase HPLC and is well-suited for retaining and separating the moderately non-polar analyte from more polar or non-polar impurities.[9] The 5 µm particle size offers a good balance between efficiency and backpressure.[13]

  • Mobile Phase: A combination of acetonitrile and water is a common and effective mobile phase for reverse-phase HPLC.[14] The addition of 0.1% formic acid serves two key purposes: it protonates residual silanols on the silica surface, reducing peak tailing for the basic piperidine moiety, and it provides a consistent pH to ensure reproducible retention times.[10][15]

  • Gradient Elution: A gradient program is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime. It starts with a higher aqueous content to retain polar impurities near the void volume and gradually increases the organic content to elute the main analyte and any non-polar impurities.

  • Detection Wavelength: Pyrimidine derivatives typically exhibit strong UV absorbance.[11] While the optimal wavelength should be confirmed using a photodiode array (PDA) detector, 254 nm is a common and effective wavelength for detecting such heterocyclic systems.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature of 30 °C ensures stable retention times and improved peak shape.

ParameterCondition
Instrument HPLC or UHPLC system with a Gradient Pump, Autosampler, and UV/PDA Detector
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.01
15.00
20.00
20.01
25.00
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent (Acetonitrile/Water, 50:50 v/v): Combine 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of 4-Chloro-2-(piperidin-1-yl)pyrimidine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the 4-Chloro-2-(piperidin-1-yl)pyrimidine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

System Suitability Test (SST)

Before initiating any sample analysis, the chromatographic system's performance must be verified. This is a mandatory step to ensure the validity of the results.[16] The procedure is grounded in pharmacopeial requirements.[17][18]

Procedure: Inject the Standard Solution five times consecutively.

Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[17]
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.[19]
%RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and repeatability of the injector and system.[17][19]
Analytical Procedure
  • Verify that the HPLC system meets the System Suitability Test criteria.

  • Inject the Diluent once as a blank to ensure no interfering peaks are present at the retention time of the analyte or its impurities.

  • Inject the Standard Solution once.

  • Inject the Sample Solution in duplicate.

  • After the sequence is complete, integrate all peaks in the sample chromatograms, disregarding any peaks from the blank.

Calculation of Purity

The purity of the sample is calculated using the area normalization method. This assumes that all impurities have a similar response factor to the main component at the specified wavelength.

Formula:

Where:

  • Area_main_peak is the peak area of 4-Chloro-2-(piperidin-1-yl)pyrimidine.

  • Total_area_of_all_peaks is the sum of the areas of all peaks in the chromatogram (excluding blank peaks).

Method Validation Synopsis

This analytical method must be validated to demonstrate its suitability for its intended purpose, as mandated by regulatory bodies.[5] The validation should be performed in accordance with the ICH Q2(R1) guideline.[4][20][21]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by the resolution between the main peak and any adjacent impurity peaks.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across a range (e.g., 50% to 150% of the nominal concentration) should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate sample preparations at 100% of the test concentration.

    • Intermediate Precision: Expresses the variation within the same laboratory (e.g., different days, different analysts, different equipment).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, slight variations in mobile phase composition).

Workflow and Data Analysis Diagram

The following diagram illustrates the complete workflow for the purity analysis of 4-Chloro-2-(piperidin-1-yl)pyrimidine.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing & Reporting prep_mp Prepare Mobile Phases (A & B) sst System Suitability Test (SST) prep_mp->sst prep_std Prepare Standard Solution prep_std->sst prep_spl Prepare Sample Solution inject_spl Inject Sample Solutions prep_spl->inject_spl sst_check SST Criteria Met? sst->sst_check inject_blank Inject Blank (Diluent) inject_blank->inject_spl integrate Integrate Peaks inject_spl->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Final Report calculate->report sst_check->prep_mp No (Troubleshoot) sst_check->inject_blank Yes

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The HPLC method described herein is a reliable and robust procedure for determining the purity of 4-Chloro-2-(piperidin-1-yl)pyrimidine. With its well-defined parameters and adherence to system suitability protocols, the method is suitable for implementation in quality control laboratories for release testing of raw materials and for monitoring reaction purity in a drug development setting. Full validation in accordance with ICH Q2(R1) guidelines is required before its formal adoption for regulatory purposes.

References

  • PMC - PubMed Central. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Available from: [Link]

  • ResearchGate. Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. Available from: [Link]

  • ProPharma Group. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available from: [Link]

  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
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  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • Phenomenex. HPLC Method Development. Available from: [Link]

  • Google Patents. WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.
  • US Pharmacopeia (USP). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Available from: [Link]

  • YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available from: [Link]

  • MDPI. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • MDPI. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Available from: [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

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Application Note: Comprehensive NMR Characterization of 4-Chloro-2-(piperidin-1-yl)pyrimidine and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the comprehensive nuclear magnetic resonance (NMR) characterization of 4-Chloro-2-(piperidin-1-yl)pyrimidine, a key heterocyclic scaffold, and its analogs. These 2,4-disubstituted pyrimidines are of significant interest in medicinal chemistry, serving as foundational structures for developing potent and selective enzyme inhibitors.[1][2] This document moves beyond basic spectral acquisition to explain the causality behind experimental choices, from sample preparation to advanced 2D NMR techniques. It offers field-proven protocols and data interpretation strategies to ensure structural integrity, confirm analog synthesis, and provide a self-validating system for analysis, which is critical in the rigorous pipeline of drug discovery and development.[3][4]

Introduction: The Significance of the 2,4-Disubstituted Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When substituted at the C-2 and C-4 positions, these compounds exhibit a wide range of biological activities. Specifically, molecules like 4-Chloro-2-(piperidin-1-yl)pyrimidine and its derivatives have been explored as potent inhibitors of neuronal nitric oxide synthase (nNOS) and cholinesterases, making them valuable candidates for addressing neurodegenerative disorders and other conditions.[1][2][5]

Given the subtlety of structure-activity relationships (SAR), unambiguous confirmation of molecular structure is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for this purpose.[6] It provides precise, atom-level information on connectivity and chemical environment, enabling researchers to confirm the identity, purity, and structural nuances of their synthesized compounds.[4] This guide details the application of 1D and 2D NMR spectroscopy to provide irrefutable characterization of this important molecular class.

Foundational Analysis: Interpreting the Core Structure

Before delving into experimental protocols, it is crucial to understand the expected NMR signatures of the parent molecule, 4-Chloro-2-(piperidin-1-yl)pyrimidine. The molecule's structure can be dissected into two key components: the electron-deficient pyrimidine ring and the saturated piperidine ring.

  • Pyrimidine Ring: The pyrimidine ring contains two protons, H-5 and H-6. The chlorine atom at C-4 and the nitrogen-linked piperidine at C-2 create a distinct electronic environment. The proton at the C-6 position is adjacent to the C-5 proton, resulting in a doublet. The C-5 proton, flanked by the C-4 chloro-substituted carbon and the C-6 proton-bearing carbon, will also appear as a doublet.

  • Piperidine Ring: The piperidine ring typically adopts a chair conformation to minimize steric strain.[7] At room temperature, the ring may undergo rapid conformational flipping, which can average the signals of the axial and equatorial protons. The protons on C-2' and C-6' (α to the nitrogen) are deshielded due to their proximity to the nitrogen atom and the pyrimidine ring. The protons on C-3', C-5' (β), and C-4' (γ) will appear further upfield.

The logical relationship between the structure and its NMR data is foundational for analysis. The following diagram illustrates the standard numbering convention used for discussion.

G cluster_pyrimidine Pyrimidine Core cluster_piperidine Piperidine Moiety cluster_substituents Substituents Py_N1 N1 Py_C2 C2 Py_C6 C6 Py_N3 N3 Pip_N1_prime N1' Py_C2->Pip_N1_prime Bond Py_C4 C4 Py_C5 C5 Cl Cl Py_C4->Cl H5 H Py_C5->H5 H6 H Py_C6->H6 Pip_C2_prime C2' Pip_C6_prime C6' Pip_C3_prime C3' Pip_C4_prime C4' Pip_C5_prime C5'

Caption: Numbering scheme for 4-Chloro-2-(piperidin-1-yl)pyrimidine.

Experimental Protocols: A Self-Validating Workflow

A robust characterization workflow relies on a systematic progression from simple, rapid 1D experiments to more complex 2D experiments as needed. This approach ensures efficiency and builds a layered, self-validating dataset.

Protocol 1: Standard Sample Preparation

The quality of the final spectrum is dictated by the quality of the sample preparation.

  • Mass Measurement: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent.

    • Chloroform-d (CDCl₃): An excellent first choice for many neutral organic molecules. It is relatively non-polar and its residual peak at ~7.26 ppm rarely interferes with key signals.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Use if the compound has poor solubility in CDCl₃. Its residual solvent peak is at ~2.50 ppm and its water peak is broad, appearing around 3.33 ppm.

  • Internal Standard: Add a small amount (~1% v/v) of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

  • Transfer & Filtration: Transfer the solution to a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: 1D NMR Acquisition (¹H and ¹³C)

A. ¹H NMR Spectroscopy

This is the primary experiment for initial structural verification and purity assessment.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters (Typical 400 MHz):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds. A longer delay (5x T₁) is needed for accurate integration in quantitative NMR (qNMR).[8]

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • Processing: Apply an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.

B. ¹³C{¹H} NMR Spectroscopy

This experiment confirms the carbon backbone of the molecule.

  • Acquisition Parameters (Typical 100 MHz):

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~220-250 ppm (e.g., from -10 to 210 ppm).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.

  • Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct.

Data Interpretation and Expected Values

The following tables summarize the anticipated chemical shifts for 4-Chloro-2-(piperidin-1-yl)pyrimidine. These values are predictive and may vary slightly based on solvent and concentration.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift
H-6~8.15Doublet (d)1HDeshielded by adjacent ring nitrogens and C-Cl group.
H-5~6.50Doublet (d)1HShielded relative to H-6 due to its position.
H-2', H-6' (α)~3.75Triplet (t) / Multiplet (m)4HAdjacent to the electron-withdrawing pyrimidine ring.
H-3', H-5' (β)~1.68Multiplet (m)4HStandard aliphatic range for piperidine.
H-4' (γ)~1.58Multiplet (m)2HMost shielded protons of the piperidine ring.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentPredicted δ (ppm)Rationale for Chemical Shift
C-2~162.5Attached to three nitrogen atoms (two ring, one piperidine).
C-4~161.0Attached to a nitrogen and an electronegative chlorine.
C-6~158.0Deshielded by two adjacent ring nitrogens.
C-5~107.0Shielded relative to other pyrimidine carbons.
C-2', C-6' (α)~45.0Standard chemical shift for carbons alpha to a nitrogen.
C-3', C-5' (β)~26.0Aliphatic carbon in a six-membered ring.
C-4' (γ)~24.5Most shielded carbon of the piperidine ring.[9]

Advanced Characterization: 2D NMR for Unambiguous Assignment

For novel analogs or to resolve signal overlap, 2D NMR experiments are indispensable. They provide a roadmap of atomic connectivity.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. A cross-peak between two signals confirms they are scalar-coupled (typically through 2-3 bonds). This is essential for tracing the connectivity within the piperidine ring and confirming the H-5/H-6 coupling on the pyrimidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is the most reliable way to assign carbon signals by leveraging the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range ¹H-¹³C correlations (2-3 bonds). This is critical for piecing the molecular puzzle together. For instance, a correlation from the α-protons of the piperidine (H-2'/H-6') to the C-2 carbon of the pyrimidine ring provides definitive proof of the connection point between the two ring systems.

The following diagram illustrates a logical workflow for comprehensive characterization.

G cluster_workflow Comprehensive NMR Characterization Workflow A Synthesized Compound (e.g., 4-Chloro-2-(piperidin-1-yl)pyrimidine) B Sample Preparation (CDCl3 or DMSO-d6 + TMS) A->B C 1D ¹H NMR Acquisition B->C D 1D ¹³C NMR Acquisition B->D E Initial Structure & Purity Check C->E D->E F Ambiguity or Novel Analog? E->F G 2D COSY (¹H-¹H Connectivity) F->G Yes J Unambiguous Structure Elucidation F->J No H 2D HSQC (¹H-¹³C Direct Correlation) G->H G->J I 2D HMBC (¹H-¹³C Long-Range Correlation) H->I H->J I->J K Final Report & Data Archival J->K

Caption: Workflow for systematic NMR characterization of synthesized compounds.

Application to Analogs: Interpreting Structural Modifications

NMR is exceptionally sensitive to changes in the electronic environment, making it a powerful tool for confirming the synthesis of analogs.

  • Modification at C-4: Replacing the electron-withdrawing chloro group with an electron-donating group (e.g., an amine or methoxy group) will cause a significant upfield shift (to a lower ppm value) for the H-5 and H-6 protons. Conversely, a more strongly electron-withdrawing group would cause a downfield shift.

  • Modification of the Piperidine Ring: Swapping the piperidine for a different heterocycle (e.g., morpholine or piperazine) will result in predictable changes. A morpholine analog would introduce a new signal around 3.7-3.8 ppm for the protons adjacent to the oxygen atom.

  • Substitution on the Pyrimidine Ring: Adding a substituent at the C-5 position would change the multiplicity of the H-6 signal from a doublet to a singlet and introduce a new set of signals for the substituent itself.

By comparing the spectra of analogs to the parent compound, researchers can rapidly confirm that the intended chemical transformation has occurred at the correct position, a core tenet of building a reliable SAR.[2]

Conclusion

The systematic application of 1D and 2D NMR spectroscopy, guided by a strong foundational understanding of the underlying chemical principles, provides a robust and self-validating method for the characterization of 4-Chloro-2-(piperidin-1-yl)pyrimidine and its analogs. The protocols and interpretive frameworks outlined in this note are designed to ensure the highest level of scientific integrity, empowering drug discovery professionals to make confident, data-driven decisions in the development of novel therapeutics.

References

  • Li, H., et al. (2014). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(20), 8494–8506. [Link]

  • Naveen, S., et al. (2012). Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3371. [Link]

  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251. [Link]

  • Ammar, Y. A., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 18(12), 4348-4356. [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 4-Chloro-2-(piperidin-1-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this key synthetic intermediate. Here, we synthesize our in-house expertise with established scientific principles to provide you with robust, field-proven troubleshooting strategies and detailed protocols.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Chloro-2-(piperidin-1-yl)pyrimidine reaction mixture?

A1: The impurity profile of your crude product is highly dependent on the reaction conditions. However, the most commonly observed impurities include:

  • Unreacted Starting Materials: Primarily 2,4-dichloropyrimidine and residual piperidine.

  • Di-substituted Byproduct: 2,4-di(piperidin-1-yl)pyrimidine, which arises from the reaction of a second equivalent of piperidine at the 4-position of the pyrimidine ring.

  • Hydrolysis Product: 2-(piperidin-1-yl)pyrimidin-4-ol can form if moisture is present in the reaction or during the workup procedure.

  • Solvent and Reagent Residues: Residual solvents from the reaction and any bases or other reagents used.

Q2: My crude product is an oil, but I was expecting a solid. What should I do?

A2: Oiling out can be caused by the presence of impurities that depress the melting point of your product or by residual solvent. First, ensure all solvent has been removed under high vacuum. If it remains an oil, attempting to triturate the crude material with a non-polar solvent like hexanes or pentane can sometimes induce crystallization of the desired product. If this fails, purification by column chromatography is the recommended next step.

Q3: I'm seeing multiple spots on my TLC, even after purification. What could be the issue?

A3: If multiple spots persist after purification, consider the following:

  • Incomplete Separation: Your chosen purification method (e.g., recrystallization solvent or chromatography eluent system) may not be optimal for separating the impurities. Re-evaluate your purification strategy.

  • Product Degradation: 4-Chloro-2-(piperidin-1-yl)pyrimidine may be unstable under the purification conditions. For example, prolonged exposure to silica gel can sometimes lead to degradation of acid-sensitive compounds. Consider deactivating the silica gel with a small amount of triethylamine in your eluent.

  • TLC Artifacts: Ensure your TLC spotting is not too concentrated, which can lead to streaking and the appearance of multiple spots. Also, confirm the stability of your compound in the TLC mobile phase.

Q4: Can I use an acidic wash during my extractive workup to purify my product?

A4: Yes, an acidic wash can be an effective purification step. As 4-Chloro-2-(piperidin-1-yl)pyrimidine is a basic compound due to the piperidine and pyrimidine nitrogens, it can be protonated and extracted into an aqueous acidic layer (e.g., dilute HCl), leaving non-basic impurities in the organic phase. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH or NaHCO₃) and re-extracting with an organic solvent will recover your purified product. However, be mindful of potential hydrolysis of the chloro group under strongly acidic or basic conditions, especially with prolonged exposure or elevated temperatures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of 4-Chloro-2-(piperidin-1-yl)pyrimidine.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield after purification 1. Incomplete reaction. 2. Product loss during aqueous workup. 3. Suboptimal recrystallization conditions. 4. Co-elution of product and impurities during chromatography.1. Monitor the reaction by TLC or HPLC to ensure it has gone to completion. 2. Ensure the pH of the aqueous layer is appropriate during extraction to minimize product solubility. Back-extract the aqueous layers to recover any dissolved product. 3. Perform small-scale solvent screening to find the optimal recrystallization solvent system. Ensure slow cooling to maximize crystal formation. 4. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a shallower solvent gradient.
Presence of 2,4-di(piperidin-1-yl)pyrimidine in the final product The reaction of a second equivalent of piperidine at the 4-position is a common side reaction, especially with excess piperidine or at elevated temperatures.Carefully control the stoichiometry of the reactants. A slight excess of the dichloropyrimidine may be used to ensure all the piperidine is consumed. Purify via column chromatography; the di-substituted product is typically less polar than the mono-substituted product.
Formation of 2-(piperidin-1-yl)pyrimidin-4-ol Presence of water in the reaction mixture or during workup, leading to hydrolysis of the chloro group.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, minimize the contact time with aqueous solutions, especially if they are basic. This impurity is more polar and can often be separated by column chromatography.
Difficulty removing residual piperidine Piperidine has a relatively high boiling point (106 °C) and can be difficult to remove completely by evaporation.Co-evaporate the crude product with a high-boiling point solvent like toluene to azeotropically remove residual piperidine. Alternatively, an acidic wash during the workup will convert piperidine to its water-soluble salt, which can then be easily removed in the aqueous phase.

Detailed Purification Protocols

The choice of purification strategy will depend on the scale of your reaction and the impurity profile of your crude material.

Protocol 1: Purification by Extractive Workup and Recrystallization

This method is suitable for reactions where the primary impurities are unreacted starting materials and water-soluble byproducts.

Step-by-Step Methodology:

  • Quenching: After the reaction is complete (as determined by TLC or HPLC), cool the reaction mixture to room temperature. Slowly quench the reaction by adding it to a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (to remove any acidic impurities).

    • Brine (saturated aqueous sodium chloride solution) to reduce the amount of dissolved water in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallization:

    • Perform a solvent screen to identify a suitable recrystallization solvent. Good candidates include isopropanol, ethanol, or a mixture of ethyl acetate and hexanes.

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

This is the most effective method for removing closely related impurities such as the di-substituted byproduct.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with a suitable mobile phase. A common starting point is a mixture of hexanes and ethyl acetate.

  • Loading and Elution: Carefully load the prepared sample onto the top of the silica gel bed. Elute the column with the chosen mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (e.g., from 10% ethyl acetate in hexanes to 30%) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Chloro-2-(piperidin-1-yl)pyrimidine.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of 4-Chloro-2-(piperidin-1-yl)pyrimidine.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (Extraction & Washing) start->workup concentrate Concentration workup->concentrate crude_product Crude Product concentrate->crude_product is_solid Is the product a solid? crude_product->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column Impure triturate Triturate with non-polar solvent is_solid->triturate No (Oil) pure_product Pure Product recrystallize->pure_product column->pure_product triturate->is_solid

Caption: Purification workflow for 4-Chloro-2-(piperidin-1-yl)pyrimidine.

References

  • Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Available at: [Link]

overcoming catalyst deactivation in pyrimidine Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful yet often temperamental transformation. Pyrimidine cores are ubiquitous in medicinal chemistry, but their inherent electronic properties and Lewis basicity present unique obstacles, primarily leading to rapid catalyst deactivation.

This document moves beyond standard protocols to provide a deeper understanding of the failure modes specific to pyrimidine Suzuki couplings. Our goal is to equip you with the mechanistic insights and practical troubleshooting strategies required to overcome these challenges, improve reaction robustness, and accelerate your research.

Section 1: High-Level Troubleshooting (FAQs)

This section addresses the most common issues encountered during pyrimidine Suzuki coupling experiments.

Q1: My reaction has stalled, showing low or no conversion of the starting material. What are the primary culprits?

A: A stalled reaction is the most frequent issue and typically points to rapid catalyst deactivation or suboptimal reaction setup. Before delving into complex mechanistic problems, verify these critical parameters:

  • Oxygen Contamination: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen. Inadequate degassing is a primary cause of failure. Oxygen can oxidize the Pd(0) species to an inactive Pd(II) state and degrade electron-rich phosphine ligands to their corresponding phosphine oxides, which have poor coordinating ability.[1][2] Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon for at least 30 minutes) and the reaction is maintained under a positive pressure of inert gas.[3]

  • Reagent and Solvent Quality: Verify the purity of your pyrimidine halide and boronic acid/ester. Boronic acids can degrade upon storage, leading to the formation of boroxines or protodeborylation.[4] Use freshly opened, anhydrous solvents, as water content can significantly affect the reaction, and trace impurities can act as catalyst poisons.[5]

  • Base Activation: The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6][7] Ensure you are using a suitable base (see Table 2) and that it is finely powdered and dry for solid bases like K₃PO₄ or Cs₂CO₃ to ensure sufficient reactivity.

Q2: My mass spectrum shows significant amounts of a dehalogenated pyrimidine byproduct. Why is this happening and how can I stop it?

A: Dehalogenation (hydrodehalogenation) is a common side reaction where the halide on the pyrimidine is replaced by a hydrogen atom. This occurs when the oxidative addition intermediate, L₂Pd(Pyr)X, undergoes a competing reaction pathway before it can be intercepted by the boronic acid.

The most likely mechanism involves the palladium complex reacting with a hydride source in the reaction mixture, such as an amine base or an alcohol solvent, followed by reductive elimination of the dehalogenated pyrimidine.[4]

  • Troubleshooting Steps:

    • Change the Solvent: If using an alcohol-based solvent, switch to a non-protic solvent like 1,4-dioxane, THF, or toluene to minimize the availability of hydride sources.[8]

    • Select a Non-Coordinating Base: Avoid amine bases like triethylamine if dehalogenation is a major issue. Inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally preferred.[9]

    • Accelerate the Main Cycle: The goal is to make the desired transmetalation and reductive elimination steps kinetically faster than the dehalogenation pathway. Using a more electron-rich, bulky ligand (see Section 3) can often accelerate the productive catalytic cycle, outcompeting the side reaction.[10]

Q3: I'm observing a significant amount of boronic acid homocoupling (biaryl byproduct). What causes this?

A: Homocoupling arises from the reaction of two boronic acid molecules to form a symmetrical biaryl. This side reaction is typically promoted by the presence of Pd(II) species and oxygen.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) might be inefficient, or oxygen in the system might be re-oxidizing the active catalyst.

  • Troubleshooting Steps:

    • Rigorous Degassing: As with general catalyst deactivation, ensure the reaction is scrupulously free of oxygen.[3]

    • Use a Pd(0) Source: Consider switching to a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄, which does not require an in situ reduction step.[11]

    • Optimize Ligand-to-Metal Ratio: For reactions using Pd(II) sources, ensure a sufficient excess of phosphine ligand is present (a L:Pd ratio of 2:1 to 4:1 is common) to facilitate the reduction of Pd(II) to Pd(0) and stabilize the resulting complex.

Q4: My reaction works for simple phenylboronic acids, but fails with more complex or electron-deficient partners. What should I change?

A: This points to a problem with the transmetalation step. The rate of transmetalation is highly sensitive to the electronic nature of the boronic acid. Electron-rich boronic acids generally transmetalate faster than electron-deficient ones.[7]

  • Troubleshooting Steps:

    • Switch to a Boronic Ester: Boronic acids can be unstable. Converting your boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate, can prevent degradation and improve reaction outcomes.[4]

    • Stronger Base/Anhydrous Conditions: For sluggish transmetalations, a stronger base may be required. In some advanced protocols, completely anhydrous conditions using a base like potassium trimethylsilanolate (TMSOK) have been shown to dramatically accelerate the reaction.[4]

    • Use a More Active Catalyst System: Electron-deficient coupling partners often require more electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphine ligands) to promote the transmetalation and subsequent reductive elimination steps.[10]

Section 2: A Deeper Dive: Understanding Pyrimidine-Specific Catalyst Deactivation

The core challenge with pyrimidines stems from the Lewis basicity of their ring nitrogens. These nitrogen atoms can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive. This "product inhibition" or "catalyst poisoning" is a major deactivation pathway.

Primary Deactivation Pathways
  • Nitrogen Coordination (Catalyst Poisoning): Both the pyrimidine starting material and, more importantly, the coupled product can act as ligands for the palladium center. This coordination can either prevent the formation of the active catalyst or sequester it from the catalytic cycle, effectively killing the reaction. This is particularly problematic with electron-rich pyrimidines.[4]

  • Formation of Palladium Black: If the ligands dissociate from the Pd(0) center, the unstable, "naked" palladium atoms can rapidly aggregate and precipitate out of solution as palladium black.[12] This amorphous solid is catalytically inactive. This is often caused by high temperatures or the use of ligands that bind too weakly.

  • Ligand Degradation: Electron-rich phosphine ligands, while excellent for promoting catalysis, are susceptible to oxidation by trace oxygen or other oxidants.[2] P-C bond cleavage can also occur under harsh conditions.

  • Formation of Bridged Palladium Dimers: At high catalyst concentrations or with certain ligands, inactive dimeric palladium species can form, removing the catalyst from the productive monomeric cycle.

Visualizing the Problem

The following diagrams illustrate the ideal catalytic cycle and the common deactivation pathways that plague pyrimidine Suzuki couplings.

Suzuki_Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Pyr-X PdII_Int1 L₂Pd(II)(Pyr)X OxAdd->PdII_Int1 Transmetal Transmetalation PdII_Int1->Transmetal PdII_Int2 L₂Pd(II)(Pyr)Ar Transmetal->PdII_Int2 RedElim Reductive Elimination PdII_Int2->RedElim RedElim->Pd0 Catalyst Regeneration Product Pyr-Ar Product RedElim->Product Reagents2->Transmetal Base->Transmetal

Caption: The ideal Suzuki-Miyaura catalytic cycle.

Deactivation_Pathways cluster_cycle From Catalytic Cycle Active_Pd0 Active Pd(0)L₂ Catalyst Poisoning Product/Substrate Coordination [Pyr-Pd(II)L₂]⁺X⁻ (Off-Cycle Reservoir) Active_Pd0->Poisoning Coordination by Pyrimidine-N Pd_Black Ligand Dissociation & Aggregation (Palladium Black) Active_Pd0->Pd_Black High Temp. Weak Ligand Ligand_Ox Ligand Oxidation (e.g., O₂, H₂O) L → L=O Active_Pd0->Ligand_Ox Trace O₂ Inactive_Complex Inactive Pd(0)Lₙ (Wrong Stoichiometry) Ligand_Ox->Inactive_Complex Forms Inactive Complex PdII_Int1 L₂Pd(II)(Pyr)X PdII_Int1->Poisoning Coordination by Product/Substrate

Sources

Navigating the Challenges of C-N Bond Formation: A Technical Guide to Buchwald-Hartwig Amination of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing the Buchwald-Hartwig amination of chloropyrimidines. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to troubleshoot and refine your experimental workflows. The inherent electronic properties of the pyrimidine ring and the relatively inert nature of the C-Cl bond present unique challenges that necessitate a carefully considered approach to catalyst, ligand, and base selection.

Troubleshooting Guide: From Low Yields to Unwanted Side Reactions

This section addresses common problems encountered during the Buchwald-Hartwig amination of chloropyrimidines in a question-and-answer format, providing causal explanations and actionable solutions.

Scenario 1: Low to No Product Yield

Question: My reaction shows very low conversion of the starting chloropyrimidine. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the amination of chloropyrimidines is a frequent issue, primarily because the oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1] Chloropyrimidines, being electron-deficient, can further complicate this step. Here’s a systematic approach to troubleshoot this problem:

Initial Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: The choice of palladium precursor is critical. While Pd(OAc)₂ is common, its reduction to the active Pd(0) species can be inefficient. Consider using a pre-catalyst, such as a G3 or G4 palladacycle, which generates the active catalyst more cleanly and reliably.[1][2]

    • Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective for activating C-Cl bonds. Bulky, electron-rich biarylphosphine ligands are essential.[1][3] Consider ligands from the Buchwald (e.g., RuPhos, BrettPhos, XPhos) or Hartwig (e.g., Josiphos-type) families.[1][3] The steric hindrance of these ligands promotes the reductive elimination of the product and stabilizes the active catalytic species.[3]

    • Catalyst Loading: For challenging chloropyrimidine substrates, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the difficult oxidative addition of the C-Cl bond.[1]

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

    • Solvent Purity: Use anhydrous and degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1] Water and oxygen can interfere with the catalytic cycle.

  • Base Selection:

    • Strong Bases: A strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1][2]

    • Weaker Bases: If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used. However, this will likely necessitate a more active catalyst system and potentially higher reaction temperatures.[2] The solubility of the base can also play a role, with Cs₂CO₃ often being more soluble in organic solvents.[2]

dot

Troubleshooting_Low_Yield Start Low/No Product Yield Catalyst Evaluate Catalyst System Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Base Re-evaluate Base Start->Base SNAr Consider Competing SNAr Start->SNAr Pd_Source Switch to Pre-catalyst (e.g., G3/G4 Palladacycle) Catalyst->Pd_Source Ligand Screen Bulky Ligands (e.g., RuPhos, BrettPhos) Catalyst->Ligand Loading Increase Catalyst Loading (up to 5 mol%) Catalyst->Loading Temp Increase Temperature (80-110 °C) Conditions->Temp Inert Ensure Strict Inert Atmosphere Conditions->Inert Solvent Use Anhydrous, Degassed Solvent Conditions->Solvent Strong_Base Use Strong Base (e.g., NaOtBu) Base->Strong_Base Weak_Base Screen Weaker Bases for Sensitive Substrates (e.g., K3PO4, Cs2CO3) Base->Weak_Base SNAr_Check Analyze for SNAr Product SNAr->SNAr_Check SNAr_Modify Modify Conditions to Favor Buchwald-Hartwig SNAr_Check->SNAr_Modify

Caption: Troubleshooting Decision Tree for Low Yield.

Scenario 2: Significant Side Product Formation

Question: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) and/or products from a competing Nucleophilic Aromatic Substitution (SNAr) reaction. How can I suppress these side reactions?

Answer: The electron-deficient nature of the pyrimidine ring makes it susceptible to both hydrodehalogenation and SNAr, which can compete with the desired Buchwald-Hartwig amination.

Strategies to Minimize Hydrodehalogenation:

Hydrodehalogenation occurs when the aryl chloride is reduced instead of aminated.[1] This can happen if the reductive elimination of the desired product is slow.

  • Ligand Choice: The selection of a bulky, electron-rich ligand is crucial as it can accelerate the rate of reductive elimination, thereby outcompeting the hydrodehalogenation pathway.[1]

  • Base Purity: Ensure the use of a high-purity, anhydrous base. Trace amounts of water or hydroxide in the base can be a source of hydride for the unwanted reduction.

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help to favor the desired amination pathway.

Navigating the SNAr Pathway:

Chloropyrimidines are highly activated towards SNAr, which can be a significant competing reaction, sometimes even proceeding without a catalyst.[4][5]

  • Base Selection: Strong bases like NaOtBu generally favor the Buchwald-Hartwig catalytic cycle. Weaker, more nucleophilic amines in the absence of a strong base might favor the SNAr pathway.

  • Temperature Control: SNAr reactions can often proceed at lower temperatures than the palladium-catalyzed amination. If SNAr is a major issue, carefully controlling and potentially lowering the reaction temperature while using a highly active catalyst system might be beneficial.

  • Catalyst and Ligand: A highly active palladium catalyst and a suitable ligand will accelerate the Buchwald-Hartwig reaction, allowing it to outcompete the uncatalyzed SNAr pathway.

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Competing_Reactions Start Chloropyrimidine + Amine Conditions Reaction Conditions: - Pd Catalyst - Ligand - Base - Temperature Start->Conditions Buchwald Buchwald-Hartwig Amination (Desired Pathway) SNAr SNAr Reaction (Side Reaction) Hydro Hydrodehalogenation (Side Reaction) Conditions->Buchwald Favorable Conditions Conditions->SNAr Unfavorable Conditions Conditions->Hydro Unfavorable Conditions

Caption: Competing Reaction Pathways.

Frequently Asked Questions (FAQs)

Q1: Which position of a dichloropyrimidine is more reactive in Buchwald-Hartwig amination?

For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards both palladium-catalyzed cross-coupling and SNAr reactions.[6] However, achieving selectivity for the C2 position is possible through careful catalyst control. In some cases, specific ligand and catalyst systems can invert the conventional C4 selectivity.[6] For 6-aryl-2,4-dichloropyrimidines, a high regioselectivity for amination at the C4 position has been reported with aliphatic secondary amines using LiHMDS as the base.[7]

Q2: Can I use weaker bases for the amination of chloropyrimidines?

Yes, weaker bases such as K₃PO₄ and Cs₂CO₃ can be used, which is particularly advantageous for substrates with base-sensitive functional groups.[2] However, the use of weaker bases often requires a more active catalyst system, such as those employing highly electron-rich and sterically hindered biarylphosphine ligands, and may necessitate higher reaction temperatures to achieve good conversion.[1][2]

Q3: What is the best type of ligand for the amination of chloropyrimidines?

Sterically hindered biarylphosphine ligands are generally the most effective for the amination of aryl chlorides, including chloropyrimidines.[3] Ligands such as XPhos, RuPhos, and BrettPhos have shown great success in promoting the challenging oxidative addition step and facilitating the reductive elimination of the desired product.[3] The choice of ligand can also influence the selectivity in diarylation of primary amines.[8]

Q4: My amine is a primary amine. How can I avoid the formation of the diarylated product?

The diarylation of primary amines to form tertiary anilines can be a significant side reaction.[8] The choice of ligand is crucial for controlling selectivity. Ligands like BrettPhos have been specifically designed to favor the monoarylation of primary amines.[8][9] Careful control of the stoichiometry of the amine can also help to minimize diarylation.

Data & Protocols

Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination
BasepKa of Conjugate AcidCommon SolventsAdvantagesDisadvantages
NaOtBu~19Toluene, Dioxane, THFHigh reactivity, often allows for lower catalyst loading and temperature.[2]Incompatible with many base-sensitive functional groups.[2]
LiHMDS~26Toluene, Dioxane, THFVery strong base, can be effective for challenging couplings.[7]Highly moisture-sensitive, can be difficult to handle.
K₃PO₄~12.3Toluene, DioxaneGood functional group tolerance, readily available.[2]Often requires higher temperatures and more active catalysts.[1]
Cs₂CO₃~10.3Toluene, DioxaneGood solubility in organic solvents, good for sensitive substrates.[2]Can be more expensive than other inorganic bases.
General Screening Protocol for Base and Ligand Optimization

This protocol is intended as a starting point for the optimization of the Buchwald-Hartwig amination of a novel chloropyrimidine substrate.

Materials:

  • Chloropyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the chloropyrimidine, palladium pre-catalyst (or palladium source and ligand), and base under an inert atmosphere (e.g., in a glovebox).

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Parallel Screening:

To efficiently optimize the reaction, it is highly recommended to perform a parallel screen of different ligands and bases. A 96-well plate format can be used for small-scale screening to quickly identify promising conditions.

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Screening_Workflow Start Define Substrates (Chloropyrimidine, Amine) Setup Prepare Stock Solutions of Reagents Start->Setup Dispense Dispense Reagents into 96-Well Plate Setup->Dispense Reaction Run Reactions under Inert Atmosphere at Elevated Temperature Dispense->Reaction Analysis Analyze Reaction Outcomes (LC-MS or GC-MS) Reaction->Analysis Optimization Identify Lead Conditions for Scale-up and Further Optimization Analysis->Optimization

Caption: High-Throughput Screening Workflow.

References

  • Martín, R., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Li, Z., et al. (2008). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 10(22), 5269-5272.
  • Chemistry LibreTexts. (2023).
  • Gurram, M., & Guntreddi, T. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 32(10), 969-974.
  • BenchChem. (2025).
  • Wu, X., et al. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(44), 10446-10454.
  • Norrby, P.-O., et al. (2010). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 75(16), 5539-5548.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Gorgani, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1259-1300.
  • Norrby, P.-O. (2010).
  • Leadbeater, N. E., & McGowan, K. A. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1455-1460.
  • Buron, F., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][3][6][9]thiadiazole Series. European Journal of Organic Chemistry, 2015(34), 7463-7472.

  • Crawford, T. D., et al. (2018). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Organic Process Research & Development, 22(9), 1261-1271.
  • Vantourout, J. C., et al. (2020).
  • Pettersen, D., et al. (2023).
  • Mauger, C., & Mignani, G. (2006). Palladium Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Vantourout, J. C., et al. (2020).
  • Buron, F., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][3][6][9]thiadiazole Series. Semantic Scholar.

  • Wu, J. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686.
  • Organic Chemistry Portal. (2020). Buchwald-Hartwig Cross Coupling Reaction.
  • Tuba, R., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 138, 108-113.

Sources

minimizing homocoupling byproducts in Suzuki reactions of pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. This guide is designed to provide expert insights and practical, field-proven solutions to a common and often frustrating challenge: the formation of homocoupling byproducts. As pyrimidines are electron-deficient and can act as challenging substrates, careful optimization is required to favor the desired cross-coupling pathway. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high-yield, clean reactions.

Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues

This section addresses specific experimental problems with a focus on causality and actionable solutions.

Q1: I'm observing a significant amount of boronic acid homocoupling (B-B byproduct). What are the primary causes and how can I mitigate this?

A1: The homocoupling of boronic acids to form a symmetrical biaryl byproduct is one of the most common side reactions in Suzuki couplings. It is primarily driven by two mechanisms, both of which can be suppressed with careful experimental control.

Primary Causes & Mechanistic Insight:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2][3] This Pd(II) can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0). This pathway competes directly with the desired oxidative addition of your pyrimidine halide.

  • Pd(II) Precatalyst Reduction: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts and must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[1] One pathway for this initial reduction involves the Pd(II) precatalyst reacting with two equivalents of the boronic acid, leading to the formation of the homocoupled byproduct.[1][3]

Solutions & Experimental Protocols:

  • Rigorous Degassing: This is the most critical step. Oxygen is a known promoter of boronic acid homocoupling.[2] Before adding your palladium catalyst, thoroughly degas your solvent and the reaction headspace.

    • Protocol: Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 15-20 minutes. Then, subject the sealed reaction vessel containing the pyrimidine halide, boronic acid, base, and solvent to three cycles of vacuum backfill with the inert gas. A subsurface sparge with nitrogen is particularly effective.[3]

  • Use a Pd(0) Catalyst Source: To circumvent the homocoupling that can occur during the in situ reduction of a Pd(II) precatalyst, consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Slow Addition of Boronic Acid/Ester: Adding the boronic acid or its corresponding ester slowly via syringe pump can help keep its instantaneous concentration low. This favors the desired cross-coupling pathway over the competing homocoupling, especially during the initial phase of the reaction.[4]

  • Pre-heating the Reaction Mixture: Some protocols suggest pre-heating the mixture of the pyrimidine halide, base, and solvent before introducing the catalyst and boronic acid.[2] This can help ensure that the oxidative addition step is rapid once the catalyst is active, outcompeting the homocoupling pathway.

Q2: My pyrimidine halide is homocoupling (Py-Py byproduct). Why is this happening and what adjustments should I make?

A2: Homocoupling of the pyrimidine halide is less common than boronic acid homocoupling but can be significant with electron-deficient and reactive substrates like many halogenated pyrimidines.

Primary Causes & Mechanistic Insight:

  • Highly Active Catalyst System: An overly active catalyst, particularly at high temperatures, can sometimes promote the coupling of two pyrimidine-palladium intermediates.

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the concentration of the oxidative addition intermediate (Py-Pd-X) increases. This can open pathways for side reactions, including homocoupling. Transmetalation can be slow if the boronic acid is sterically hindered or electron-deficient.[5]

Solutions & Experimental Protocols:

  • Optimize Catalyst Loading: While counterintuitive, sometimes reducing the catalyst loading (e.g., from 5 mol% to 1-2 mol%) can disfavor side reactions.

  • Choice of Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos). These ligands promote a fast rate of reductive elimination for the desired cross-coupled product, which helps prevent the buildup of intermediates that could lead to homocoupling.[6][7]

  • Select an Appropriate Base: The base is crucial for activating the boronic acid for transmetalation.[8] If transmetalation is the rate-limiting step, switching to a stronger base (e.g., K₃PO₄ or Cs₂CO₃ over Na₂CO₃) can accelerate this step and suppress pyrimidine homocoupling.

  • Control Temperature: Avoid excessive temperatures. While higher temperatures increase reaction rates, they can also accelerate the rates of side reactions. A systematic temperature screen (e.g., 80°C, 100°C, 120°C) can identify the optimal balance. In some cases, high temperatures have been shown to increase byproduct formation.[9]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions to build a foundational understanding and guide proactive experimental design.

Q1: What makes pyrimidines challenging substrates in Suzuki reactions?

A1: Pyrimidines present unique challenges due to their electronic properties:

  • Electron Deficiency: The two nitrogen atoms in the ring make the pyrimidine core electron-deficient.[9] This makes oxidative addition of halopyrimidines generally facile, but it can also render the resulting palladium intermediates susceptible to side reactions.

  • Catalyst Inhibition: The lone pair of electrons on the ring nitrogens can coordinate to the palladium center.[5] This can sometimes inhibit the catalyst, particularly with substrates like aminopyrimidines, slowing down the catalytic cycle and potentially allowing side reactions to compete.[10]

Q2: How do I select the optimal Palladium catalyst and ligand combination?

A2: The choice of catalyst and ligand is arguably the most critical parameter for a successful pyrimidine Suzuki coupling. The goal is to select a system that promotes a faster rate of reductive elimination for the desired product than for any competing pathway.

  • For General Cases: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, effective Pd(0) catalyst for many pyrimidine couplings.[5][9]

  • For Challenging Substrates: For sterically hindered or electronically challenging pyrimidines (including aminopyrimidines), modern, bulky, and electron-donating phosphine ligands are superior.[6][10] These ligands stabilize the palladium center, promote fast oxidative addition, and, most importantly, accelerate the final reductive elimination step.[6][7]

Ligand TypeExamplesKey CharacteristicsBest For
Monodentate Triarylphosphines PPh₃, P(o-tol)₃Classic, inexpensive, moderately electron-rich.Simple, unhindered pyrimidine chlorides/bromides.
Bulky Dialkylbiarylphosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding. Accelerate reductive elimination.Challenging substrates, including sterically hindered partners, aminopyrimidines, and pyrimidine chlorides.[10]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesVery strong electron donors, often more stable than phosphines at high temperatures.High-temperature reactions or when phosphine ligand degradation is a concern.[7]
Q3: What is the role of the base, and how does its choice impact homocoupling?

A3: The base plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species (RB(OH)₃⁻), which then transfers its organic group to the palladium center.[8]

  • Weak Bases (e.g., NaHCO₃, K₂CO₃): Often sufficient for reactive boronic acids.

  • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Generally preferred for pyrimidine couplings. They more effectively generate the active boronate species, accelerating the transmetalation step. This is critical for preventing the buildup of the Py-Pd-X intermediate, thereby minimizing the chance for side reactions like pyrimidine homocoupling.

  • Fluoride Sources (e.g., KF, CsF): Can be effective, particularly for reactions sensitive to strong aqueous bases.[8]

Q4: How critical is the quality of my boronic acid and the reaction atmosphere?

A4: Extremely critical.

  • Boronic Acid Quality: Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines). They can also degrade over time via protodeboronation, especially if they contain electron-withdrawing groups.[5] Using high-purity boronic acid is essential. If in doubt, convert it to a more stable boronate ester (e.g., a pinacol ester) for storage and use.

  • Inert Atmosphere: As discussed in the troubleshooting section, oxygen is a major contributor to homocoupling.[1][2][3] Running the reaction under a rigorously maintained inert atmosphere (Nitrogen or Argon) is non-negotiable for achieving clean and high-yielding results.

Visualizing the Suzuki Cycle and Competing Homocoupling Pathway

Understanding the mechanistic pathways is key to effective troubleshooting.

Suzuki_Cycle cluster_main Desired Suzuki Cross-Coupling Cycle cluster_side Boronic Acid Homocoupling Pathway pd0 Pd(0)L₂ (Active Catalyst) oa_complex Py-Pd(II)L₂-X (Oxidative Addition) pd0->oa_complex Py-X tm_complex Py-Pd(II)L₂-B (Transmetalation) oa_complex->tm_complex B-B(OR)₂ tm_complex->pd0 product Py-B (Desired Product) tm_complex->product Reductive Elimination pd0_side Pd(0)L₂ pd2_side Pd(II) Species pd0_side->pd2_side Oxidation o2 O₂ o2->pd2_side tm1 B-Pd(II)L₂-OH pd2_side->tm1 B-B(OR)₂ tm2 B-Pd(II)L₂-B tm1->tm2 B-B(OR)₂ tm2->pd0_side homo_product B-B (Homocoupling Byproduct) tm2->homo_product Reductive Elimination

Caption: The desired Suzuki cycle (left) vs. the O₂-mediated homocoupling pathway (right).

Troubleshooting Workflow

Use this decision tree to diagnose and resolve homocoupling issues in your reaction.

Troubleshooting_Workflow start High Homocoupling Observed q1 What is the major byproduct? (Check by LCMS/NMR) start->q1 boron_homo Boronic Acid Homocoupling (B-B) q1->boron_homo B-B pyrimidine_homo Pyrimidine Homocoupling (Py-Py) q1->pyrimidine_homo Py-Py action_degas Improve Degassing Protocol (Sparge + Vacuum/Backfill) boron_homo->action_degas action_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) pyrimidine_homo->action_ligand action_pd0 Switch to Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) action_degas->action_pd0 action_slow Use Slow Addition of Boronic Acid action_pd0->action_slow action_base Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) action_ligand->action_base action_temp Screen Lower Reaction Temperature action_base->action_temp

Caption: A decision tree for troubleshooting homocoupling byproducts.

General Protocol for Minimizing Homocoupling in Pyrimidine Suzuki Reactions

This protocol incorporates best practices to proactively suppress byproduct formation.

Materials:

  • Halopyrimidine (1.0 eq)

  • Boronic Acid or Pinacol Ester (1.1 - 1.5 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2.2-4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq), finely ground

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene, or DME)

Procedure:

  • Vessel Preparation: To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the halopyrimidine, boronic acid, and finely ground base.

  • Inert Atmosphere: Seal the vessel and perform at least three cycles of evacuating the vessel under vacuum and backfilling with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of inert gas.

  • Catalyst Preparation: In a separate vial under inert gas, briefly mix the palladium precatalyst and the ligand in a small amount of the reaction solvent to form the active catalyst complex.

  • Reaction Initiation: Add the catalyst solution to the main reaction vessel via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LCMS, or GC. Look for the disappearance of the limiting reagent and the appearance of the desired product.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove palladium residues. Proceed with a standard aqueous workup and purification by column chromatography.

References

  • M. P. V. G. Silva, A. J. D. S. R. da Silva, et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(19), 4399. [Link]

  • Reddit user discussion. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • S. Ahmad, S. K. S. Al-Rashida, et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(23), 7338. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • C. H. T. Chen, M. J. Williams, et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 569–574. [Link]

  • A. Tikad, G. Guillaumet, M. Abarbri. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2337-2349. [Link]

  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • A. Tikad, G. Guillaumet, M. Abarbri. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2337–2349. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

Sources

dealing with poor solubility of pyrimidine derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Derivative Solubility

A Scientist's Introduction: The "Why" Behind Pyrimidine Solubility Challenges

Welcome to the technical support guide for navigating the complexities of pyrimidine derivative solubility. As researchers, we know that an experiment's success often hinges on the fundamental step of getting our compound of interest into a solution. Pyrimidine derivatives, a cornerstone of many therapeutic and research programs, are notoriously challenging in this regard.

Their poor solubility in common organic solvents stems from a combination of factors rooted in their molecular structure. The planar, aromatic nature of the pyrimidine ring promotes strong intermolecular π-π stacking in the solid state. This creates a highly stable crystal lattice that requires a significant amount of energy to disrupt. Furthermore, the presence of nitrogen atoms and various functional groups (e.g., amines, hydroxyls, carbonyls) allows for strong hydrogen bonding networks within the crystal. To dissolve the compound, a solvent must provide enough energy to overcome this crystal lattice energy and form favorable new interactions with the solute molecules. When the solute-solute interactions are stronger than the potential solute-solvent interactions, solubility is low.[1]

This guide is structured to provide not just solutions, but a logical framework for troubleshooting these issues. We will move from direct, problem-oriented questions in the troubleshooting guide to broader concepts in the FAQs, supported by detailed experimental protocols.

Troubleshooting Guide: A Case-Based Q&A Approach

This section addresses specific, common problems encountered in the lab.

Q1: I'm trying to prepare a 10 mM stock of my pyrimidine derivative in DMSO for a cell-based assay, but it won't fully dissolve, even with heating and vortexing. What are my next steps?

A1: This is a classic solubility limit issue. While DMSO is a powerful solvent, it's not universal. Here’s a systematic approach:

  • Confirm Purity: First, ensure your compound is pure. Impurities can sometimes significantly depress solubility.

  • Use a Co-Solvent System: Don't rely on a single solvent. The principle of co-solvency involves using a mixture of solvents to modulate the polarity of the medium to better match the solute.[2] Common co-solvents for DMSO include N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), or low-molecular-weight polyethylene glycol (e.g., PEG 300, PEG 400).[3]

    • Actionable Advice: Try preparing your stock in a 4:1 or 1:1 mixture of DMSO:NMP. Start with a small amount of your compound to test this system before committing a larger quantity.

  • Gentle Heating: You've mentioned heating, which is correct as solubility generally increases with temperature.[4] However, be cautious. Prolonged exposure to high heat can degrade your compound. Try warming the solution to 40-50°C in a water bath for short intervals (5-10 minutes) with intermittent vortexing.

  • Re-evaluate Required Concentration: Is 10 mM strictly necessary for your assay's final concentration? If you can work with a 5 mM or even a 1 mM stock, you may find it dissolves completely. Low solubility can sometimes lead to deceptively high estimates of metabolic stability or low estimates of enzyme inhibition because the compound is not fully available to react.[5]

Q2: My compound dissolves perfectly in 100% DMSO, but when I dilute the stock into my aqueous phosphate-buffered saline (PBS) for a biochemical assay, it immediately precipitates. How can I prevent this?

A2: This is a common problem known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous "anti-solvent" environment where it is insoluble.

  • Reduce the Organic Solvent Percentage: The most direct solution is to minimize the percentage of DMSO in the final assay buffer. Aim for a final DMSO concentration of ≤1%, and ideally ≤0.5%, as many biological systems are sensitive to higher concentrations. This may require making a more dilute DMSO stock, if solubility allows.

  • Incorporate a Surfactant: Surfactants can stabilize the compound in the aqueous phase by forming micelles that encapsulate the hydrophobic molecule.[3]

    • Actionable Advice: Try adding a small amount of a non-ionic surfactant like Tween® 80 or Polysorbate 20 to your aqueous buffer before adding the compound stock. A final concentration of 0.01% to 0.1% is a good starting point.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of your molecule from the aqueous environment and increasing its apparent solubility.[][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[3]

    • Actionable Advice: Prepare your aqueous buffer containing a molar excess (e.g., 5- to 10-fold) of HP-β-CD. When you add your DMSO stock, the pyrimidine derivative can partition into the cyclodextrin's core.

Q3: I need to run an NMR spectrum of my pyrimidine derivative, but it's insoluble in CDCl₃ and only sparingly soluble in DMSO-d₆, giving a very weak signal. What are my options?

A3: Acquiring a high-quality NMR spectrum for a poorly soluble compound is a frequent challenge. You have several solvent-based strategies to try.[8]

  • Alternative Deuterated Solvents: Expand your solvent screen.[9]

    • Methanol-d₄ (CD₃OD): A polar, protic solvent that can be very effective. Be aware that it will exchange with labile protons (e.g., -OH, -NH₂), causing those signals to broaden or disappear.[10]

    • Acetone-d₆: A polar, aprotic solvent that can be a good alternative to DMSO-d₆.

    • Deuterated Trifluoroacetic Acid (TFA-d): This is an aggressive but often highly effective option. It will protonate basic sites on your molecule (like the pyrimidine nitrogens), forming a salt that is much more soluble. The chemical shifts will, of course, be significantly different from those in a neutral solvent. Use a very small amount of TFA-d as a co-solvent in DMSO-d₆ or CDCl₃ first.[8]

  • Solvent Mixtures: A mixture can have superior solvating properties to a single solvent.[10] A common and effective mixture is a 4:1 ratio of CDCl₃:CD₃OD.

  • Elevated Temperature NMR: If your instrument is capable, running the experiment at a higher temperature (e.g., 50°C, 80°C, or higher) can significantly increase solubility and improve your signal-to-noise ratio. Check the thermal stability of your compound first.

  • Salt Formation: If your molecule has an acidic or basic handle, you can form a salt in situ. For a basic compound, adding a drop of DCl in D₂O to a D₂O suspension can work. For an acidic compound, adding NaOD in D₂O may help.[8]

Q4: My pyrimidine derivative is precipitating on my flash chromatography column during purification. How can I keep it in solution?

A4: Precipitation during chromatography is often caused by the compound being less soluble in the mobile phase as it becomes more pure and separates from other components of the crude mixture.[11]

  • Change the Loading Method: Instead of loading your sample dissolved in a small amount of a strong solvent (liquid loading), use dry loading. Dissolve your crude mixture in a suitable solvent (e.g., DCM, methanol), add an inert sorbent like silica gel or Celite®, and evaporate the solvent completely. The resulting dry powder can be loaded onto the column. This allows the mobile phase to gradually dissolve and elute the compounds, preventing a sudden crash.[11]

  • Modify the Mobile Phase:

    • Add a "Solubility Enhancer": If you are running normal-phase chromatography (e.g., Hexane/Ethyl Acetate), the addition of a small percentage (1-2%) of methanol or isopropanol to your mobile phase can dramatically improve the solubility of polar pyrimidine derivatives without drastically altering the overall retention.

    • For acidic or basic compounds: Adding a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) can improve solubility and peak shape by preventing ionization and tailing.

Systematic Approach to Solubility Troubleshooting

When faced with a new, poorly soluble pyrimidine derivative, a systematic approach saves time and material. The following workflow provides a logical progression from simple to more complex solutions.

Solubility_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Formulation cluster_3 Outcome Start Start with New Compound Solvent_Screen Q: Soluble in Standard Solvents? (DMSO, DMF, NMP, DCM, MeOH) Start->Solvent_Screen Co_Solvent Q: Soluble in Co-Solvent System? (e.g., DMSO/NMP, DCM/MeOH) Solvent_Screen->Co_Solvent No Success Optimized Formulation Found Solvent_Screen->Success Yes pH_Mod Q: Does pH Adjustment Help? (Test with dilute acid/base) Co_Solvent->pH_Mod No Co_Solvent->Success Yes Excipients Q: Soluble with Excipients? (Cyclodextrins, Surfactants) pH_Mod->Excipients No pH_Mod->Success Yes Excipients->Success Yes Redesign Consider Structural Modification (Consult Medicinal Chemist) Excipients->Redesign No

Caption: A systematic workflow for troubleshooting the solubility of pyrimidine derivatives.

Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening

Objective: To identify an effective co-solvent system for a pyrimidine derivative that is poorly soluble in a primary solvent (e.g., DMSO).

Materials:

  • Your pyrimidine derivative

  • Primary solvent (e.g., DMSO)

  • Co-solvents (e.g., NMP, PEG 400, Ethanol)

  • Calibrated pipettes

  • 2 mL glass vials

  • Vortex mixer

  • Water bath (optional)

Methodology:

  • Prepare Co-Solvent Mixtures: In separate vials, prepare 1 mL of various co-solvent mixtures.

    • 9:1 DMSO:NMP (900 µL DMSO + 100 µL NMP)

    • 4:1 DMSO:NMP (800 µL DMSO + 200 µL NMP)

    • 1:1 DMSO:NMP (500 µL DMSO + 500 µL NMP)

    • Repeat for other co-solvents like PEG 400 and Ethanol.

  • Determine Target Concentration: Decide on the desired final concentration (e.g., 10 mM). Calculate the mass of your compound needed to achieve this concentration in a small volume (e.g., 200 µL).

  • Solubility Test:

    • Weigh the calculated amount of your compound into several clean, dry 2 mL vials.

    • To the first vial, add 200 µL of pure DMSO.

    • To the subsequent vials, add 200 µL of each of your prepared co-solvent mixtures.

  • Dissolution Process:

    • Cap all vials tightly.

    • Vortex each vial vigorously for 2 minutes.

    • Visually inspect for undissolved solid material against a dark background.

    • If solids remain, place the vials in a 40°C water bath for 10 minutes, then remove and vortex again for 1 minute.

  • Data Recording: Record your observations in a table. Note whether the compound is fully dissolved, partially dissolved, or insoluble in each system.

Data Summary Table Example:

Solvent System (v/v)Visual Observation (Room Temp)Visual Observation (40°C)
100% DMSOPartially SolublePartially Soluble
9:1 DMSO:NMPPartially SolubleFully Dissolved
4:1 DMSO:NMP Fully Dissolved Fully Dissolved
1:1 DMSO:NMPFully DissolvedFully Dissolved
4:1 DMSO:PEG 400InsolublePartially Soluble
Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine if altering the pH can improve the solubility of an ionizable pyrimidine derivative in an aqueous buffer system.

Materials:

  • Your pyrimidine derivative (with a known pKa if possible)

  • Aqueous buffer (e.g., 50 mM Phosphate Buffer)

  • 0.1 M HCl and 0.1 M NaOH solutions[12]

  • pH meter

  • Stir plate and stir bars

  • Centrifuge

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffer solutions (e.g., 10 mL each) and adjust their pH to cover a range around your compound's pKa. For example, prepare buffers at pH 4.0, 5.0, 6.0, 7.0, 8.0, and 9.0.

  • Saturated Solutions: Add an excess amount of your pyrimidine derivative to each pH-adjusted buffer solution (enough so that solid material is clearly visible).

  • Equilibration: Cap the vials and stir them at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.

  • Separation: After 24 hours, stop stirring and allow the solutions to sit for 1 hour. Then, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant from each sample. Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and measure the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. This will reveal the pH at which your compound exhibits maximum solubility.[13]

Frequently Asked Questions (FAQs)

Q: What is the underlying principle of co-solvency? A: Co-solvency works by reducing the polarity difference between the solute and the solvent.[2] Water is highly polar, while many pyrimidine derivatives are nonpolar or semi-polar. A water-miscible organic co-solvent (like ethanol or propylene glycol) acts as a bridge, reducing the overall polarity of the solvent system to something more "hospitable" for the drug molecule. This reduces the energy required to break the solute-solute interactions in the crystal and promotes more favorable solute-solvent interactions.[14]

Q: Are there any structural modifications I can suggest to my chemistry colleagues to improve solubility? A: Yes, this is a key strategy in medicinal chemistry. Poor solubility can often be addressed through rational drug design.

  • Disrupting Crystal Packing: The high melting point of a compound often correlates with poor solubility due to strong crystal packing. Introducing functional groups that disrupt molecular planarity or symmetry can weaken these packing forces.[1] For example, adding a strategically placed methyl group can force a twist in the molecule, making it harder for it to stack efficiently.

  • Adding Ionizable Groups: Introducing a basic amine or an acidic carboxylic acid group allows for salt formation. Salts are generally much more soluble in aqueous media than their neutral counterparts.

  • Adding Polar Functional Groups: Incorporating polar groups that can act as hydrogen bond donors or acceptors (e.g., -OH, -NH₂) can improve interactions with polar solvents.[15]

Q: Can I use sonication to help dissolve my compound? A: Yes, sonication can be a useful physical method to aid dissolution. The high-frequency sound waves create micro-cavitations that can help break apart solid aggregates and increase the surface area available for solvation. It is often used in conjunction with gentle warming. However, be aware that prolonged, high-energy sonication can potentially degrade some sensitive compounds. Use it in short bursts and check for compound stability.

Q: How do I choose between using a surfactant and a cyclodextrin for my aqueous assay? A: The choice depends on your assay and compound.

  • Surfactants are generally inexpensive and effective but can interfere with some biological assays, particularly those involving proteins or membranes, by causing denaturation or disruption.

  • Cyclodextrins are often considered more "biocompatible" and are less likely to interfere with protein function. However, they are more expensive. The binding affinity between your compound and the cyclodextrin also matters; if the affinity is too high, the cyclodextrin might not release the compound to interact with its biological target, leading to a false negative. A preliminary test comparing both approaches is often the best strategy.

References

  • Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]

  • Solubility of Things. (n.d.). Pyrimidine. Available at: [Link]

  • Ishiguro, N., et al. (2010). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 53(13), 5056-5062. Available at: [Link]

  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available at: [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data, 61(1), 13-34. Available at: [Link]

  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Available at: [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Mashroof, M., et al. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Molecules, 22(1), 26. Available at: [Link]

  • ResearchGate. (2017). Which is the suitable NMR solvent for compound that does not dissolve in DMSO-d6 and CDCl3? Available at: [Link]

  • MDPI. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(15), 4913. Available at: [Link]

  • Soni, P., et al. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Investigation, 43(4), 293-303. Available at: [Link]

  • Al-Kasmi, B., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 23(4), 118. Available at: [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Available at: [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • Pharmaca. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Available at: [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]

  • IntechOpen. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Available at: [Link]

  • YouTube. (2025). What Are Common NMR Solvents? Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Available at: [Link]

  • ACS Publications. (2022). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available at: [Link]

  • PMC. (2024). Solubilization techniques used for poorly water-soluble drugs. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

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Technical Support Center: Strategies to Improve Regioselectivity of Reactions on Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for dichloropyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of dichloropyrimidine scaffolds. Here, we address common challenges and provide in-depth, field-proven insights to troubleshoot your experiments and enhance synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm reacting a nucleophile with 2,4-dichloropyrimidine and getting a mixture of C2 and C4 substituted products. Why is the reaction not selective?

This is a frequent challenge. The regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines is a delicate balance of electronic and steric factors. While the C4 position is generally more reactive, several factors can lead to the formation of a product mixture.[1][2]

  • Inherent Reactivity: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The two chlorine atoms further activate the ring. Generally, the C4(6) positions are more electrophilic and thus more reactive than the C2 position.[3][4] This preference is attributed to the greater stability of the Meisenheimer intermediate formed during attack at C4.

  • LUMO Distribution: Quantum mechanics calculations show that for unsubstituted 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located at the C4 position, making it the kinetically favored site for nucleophilic attack.[1][5]

  • Reaction Conditions: Temperature, solvent, and the choice of base can all influence the relative rates of attack at C2 and C4, thereby affecting the final product ratio.[6]

Troubleshooting Flowchart: Poor Regioselectivity in SNAr

start Start: Mixture of C2/C4 Isomers cond1 Is there a substituent at C5 or C6? start->cond1 sub_yes Yes: Substituent Effects Dominate cond1->sub_yes Yes sub_no No: Inherent Reactivity Governs cond1->sub_no No cond2 Analyze Nucleophile cond3 Modify Reaction Conditions cond2->cond3 nuc_steric Sterically Hindered Nucleophile? cond2->nuc_steric nuc_charge Neutral or Charged Nucleophile? cond2->nuc_charge temp Lower Temperature cond3->temp solvent Change Solvent Polarity cond3->solvent base Screen Different Bases cond3->base outcome1 C6-EDG Favors C2. C5-EWG Favors C4. sub_yes->outcome1 sub_no->cond2 outcome2 Bulky nucleophiles may favor C4. nuc_steric->outcome2 outcome3 Tertiary amines can favor C2. nuc_charge->outcome3 outcome4 Slower reaction may improve selectivity. temp->outcome4

Caption: Troubleshooting logic for addressing poor regioselectivity.

Q2: How can I strategically favor substitution at the C4 position?

Achieving high selectivity for the C4 position often involves leveraging the inherent electronic preference of the 2,4-dichloropyrimidine ring and optimizing reaction conditions.

  • Electron-Withdrawing Groups (EWGs) at C5: Placing an EWG (e.g., -NO₂, -CN, -CF₃) at the C5 position strongly enhances the electrophilicity and reactivity of the C4 position, leading to excellent C4 selectivity.[7]

  • Palladium Catalysis: For amination reactions, the use of palladium catalysts with appropriate ligands has been shown to strongly favor the formation of the C4-substituted product.[2][3]

  • Suzuki Coupling Conditions: In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, there is a strong preference for the C4 position due to the favored oxidative addition of palladium into the C4-chlorine bond.[8][9] A thorough screening of catalysts, solvents, and bases can further optimize this selectivity. Microwave-assisted procedures can offer rapid and efficient C4-arylation with low catalyst loading.[8][10]

Table 1: Conditions Favoring C4 Substitution

Reaction TypeStrategyKey ParametersExpected OutcomeReference
SNAr C5-EWG Substituent2,4-dichloro-5-nitropyrimidine>9:1 to 19:1 C4:C2 ratio with unencumbered amines[7]
Suzuki Coupling Standard Pd-CatalysisPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂OGood to excellent yields of C4-aryl product[8][9]
Amination Pd-CatalyzedPd catalyst, LiHMDS (base)Highly regioselective C4-amination[3]
Q3: My synthetic route requires C2 functionalization. How can I reverse the typical C4 selectivity?

Overturning the intrinsic C4 preference is a significant challenge but can be achieved through several advanced strategies. This has been a long-standing problem in pyrimidine chemistry, but recent developments have provided reliable solutions.[11]

  • Electron-Donating Groups (EDGs) at C6: The presence of an EDG (e.g., -OMe, -NHMe) at the C6 position can dramatically alter the electronic landscape of the pyrimidine ring.[1][5] These groups modify the LUMO, increasing its distribution at the C2 position and making it a more favorable site for nucleophilic attack.[1][5]

  • Catalyst-Controlled C2-Thiolation: A groundbreaking method utilizes palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands to achieve highly C2-selective C-S cross-coupling with thiols.[11][12][13] This approach directly contradicts the results from thousands of previously reported C4-selective cross-couplings and represents a paradigm shift in controlling regioselectivity.[11][14][15]

  • Tertiary Amine Nucleophiles: For SNAr reactions on 2,4-dichloropyrimidines bearing a C5-EWG, using a tertiary amine as the nucleophile can surprisingly lead to preferential substitution at the C2 position.[7]

Reaction Scheme: Catalyst-Controlled C2-Selectivity

sub 2,4-Dichloropyrimidine reagent + R-SH prod_C4 C4-Thioether (Uncatalyzed SₙAr / Standard Pd-cat.) sub->prod_C4  Conventional Path prod_C2 C2-Thioether (Bulky NHC-Pd cat.) sub->prod_C2  Catalyst-Directed Path

Caption: Contrasting outcomes for thiolation of 2,4-dichloropyrimidine.

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing a Regioselective Suzuki-Miyaura Coupling at C4

Problem: Low yield and/or formation of the C2-coupled side product in a Suzuki reaction with 2,4-dichloropyrimidine.

Causality: The success of a regioselective Suzuki coupling is highly dependent on the catalyst, base, and solvent system. While C4 is favored, suboptimal conditions can lead to catalyst deactivation, slow reaction rates, or competing side reactions, including undesired C2 coupling or boronic acid homocoupling.[16]

Step-by-Step Protocol (Microwave-Assisted C4-Arylation): [8]

  • Reagent Preparation: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and sodium carbonate (Na₂CO₃) (2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%). Note: The low catalyst loading is a key advantage of this microwave protocol.[8]

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent. The use of aqueous solvent mixtures is critical for the efficiency of the transmetalation step.[16]

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 15 minutes).[8]

  • Work-up and Analysis: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or LC-MS to determine the C4/C2 ratio and purity. Purify by column chromatography.

Guide 2: Achieving C2-Selective SNAr with a C6-EDG Substrate

Problem: Attempting to synthesize a C2-amino-4-chloro-6-methoxypyrimidine derivative, but still observing significant C4-amination.

Causality: While a C6-EDG like a methoxy group directs nucleophilic attack to the C2 position by altering the LUMO distribution, the C4 position remains activated.[1][5] The final product ratio is a result of the competition between the electronically directed C2 attack and the residual inherent reactivity at C4. Optimizing conditions to favor the kinetic C2 product is key.

Step-by-Step Protocol:

  • Setup: To a solution of 2,4-dichloro-6-methoxypyrimidine (1.0 equiv) in a suitable aprotic solvent (e.g., THF, Dioxane, or CH₂Cl₂) at low temperature (e.g., 0 °C or -78 °C), add the amine nucleophile (1.0-1.2 equiv).

  • Base Addition: Slowly add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to scavenge the HCl generated during the reaction.

  • Reaction Monitoring: Maintain the low temperature and monitor the reaction progress by TLC or LC-MS. Low temperatures often enhance selectivity by favoring the pathway with the lower activation energy, which in this case is attack at C2.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the product by flash chromatography. Careful separation may be required if a mixture of isomers is formed.

References

  • Klenkar, J. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

  • Handy, S. T. et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. Available at: [Link]

  • Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. Available at: [Link]

  • (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • Sharma, P. et al. (2023). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. Pharmaceuticals. Available at: [Link]

  • Fairlamb, I. J. S. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • (2025). Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. Available at: [Link]

  • (2022). Vapor–Liquid Equilibrium Study of the Monochlorobenzene–4,6-Dichloropyrimidine Binary System. ACS Omega. Available at: [Link]

  • (2025). C2-selective cross-coupling of 2,4-Dichloropyrimidines. ACS Fall 2025. Available at: [Link]

  • (1998). Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of . PubMed. Available at: [Link]

  • (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]

  • (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ChemRxiv. Available at: [Link]

  • (2025). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]

  • (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Available at: [Link]

  • (n.d.). Regioselective preparation of substituted pyrimidines. Google Patents.
  • (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ChemRxiv. Available at: [Link]

  • (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]

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microwave-assisted synthesis to reduce reaction time for pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for microwave-assisted synthesis of pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage microwave technology to accelerate their synthetic workflows. Pyrimidine scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Microwave-assisted organic synthesis (MAOS) offers a transformative approach to preparing these vital heterocycles, drastically reducing reaction times from hours or days to mere minutes, often with improved yields and purity.[3][4]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in the principles of microwave chemistry and extensive field experience.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when adopting microwave synthesis for pyrimidine derivatives.

Q1: Why is microwave synthesis particularly effective for pyrimidine derivatives?

A: The effectiveness stems from the mechanism of microwave heating. Microwaves directly heat the reactants and polar solvents in the vessel through dielectric heating, leading to rapid and uniform temperature increases that are difficult to achieve with conventional oil baths.[5] This rapid heating dramatically accelerates reaction kinetics for common pyrimidine syntheses like the Biginelli and Hantzsch reactions, which often require significant energy input.[6][7] The result is a significant reduction in reaction time, minimized side product formation due to shorter exposure to high temperatures, and often, higher product yields.[3]

Q2: What are the most critical parameters I need to control in a microwave reaction?

A: The three most critical parameters are temperature, time, and solvent .

  • Temperature: This is the primary driver of reaction rate. Unlike conventional heating, microwave reactors can reach high temperatures in seconds. Precise temperature control is crucial to avoid reagent or product decomposition.[3]

  • Time: Reaction times are drastically shortened. A reaction that takes 12 hours conventionally might be complete in 2-40 minutes under microwave irradiation.[6] Monitoring the reaction via TLC or HPLC is key to avoid unnecessary heating that can lead to byproducts.[8]

  • Solvent: The solvent's ability to absorb microwave energy (its dielectric properties) dictates heating efficiency.[9] Polar solvents like DMF, ethanol, and acetonitrile are common and heat very effectively.[9][10]

Q3: How can I convert a conventional heating protocol to a microwave-assisted one?

A: A general rule of thumb is that for every 10°C increase in temperature, the reaction rate approximately doubles. Since microwave reactors can safely heat solvents far above their atmospheric boiling points due to increased pressure, you can achieve much higher temperatures.[11]

  • Start with the same solvent and reagent concentrations. It's often not necessary to change the solvent used in the traditional method.[10]

  • Set an initial target temperature. A good starting point is 20-40°C higher than the boiling point of the solvent used in the conventional method. Do not exceed the thermal stability limit of your reagents.

  • Drastically reduce the reaction time. A 12-hour reflux reaction might be initially attempted for 15-30 minutes in the microwave.

  • Monitor and optimize. Analyze the initial run and adjust the temperature and time accordingly to maximize yield and minimize impurities.

Q4: What are the essential safety precautions for microwave synthesis?

A: Safety is paramount. Always use a dedicated laboratory microwave reactor, not a domestic kitchen oven.[12]

  • Pressure and Temperature Monitoring: Dedicated reactors have built-in sensors to monitor and control internal pressure and temperature, preventing vessel failure and thermal runaway.[13]

  • Sealed Vessels: Use only vendor-approved, pressure-rated glass vials and caps designed for microwave synthesis. These are built to withstand the high pressures (7-15 bar) generated when heating solvents above their boiling points.[13]

  • Cooling: Ensure the reaction vial has cooled to a safe temperature (typically below 50°C) before attempting to open it. Modern reactors have automated cooling systems.[13]

  • Potentially Explosive Compounds: Exercise extreme caution with reactions involving compounds known to be thermally unstable, such as those containing azide or nitro groups.[12]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has run for the optimized time, but TLC/LC-MS analysis shows a very low yield of my desired pyrimidine derivative. What are the likely causes?

A: Low conversion is a common issue that can typically be traced back to reaction conditions or reagent quality.

  • Sub-optimal Temperature: The target temperature may be too low to overcome the activation energy barrier efficiently.

    • Solution: Incrementally increase the reaction temperature by 10-20°C per run. Microwave heating allows for precise control, but some reactions simply require higher temperatures to proceed effectively.[6] It has been demonstrated that even a 20°C drop in temperature can cause a significant decrease in yield.[6]

  • Poor Solvent Choice: The selected solvent may be a poor microwave absorber, preventing the reaction mixture from reaching the target temperature efficiently. Non-polar solvents like toluene or hexane heat poorly on their own.

    • Solution: Switch to a more polar solvent with a higher dielectric loss, such as ethanol, DMF, or DMSO.[9] If the reaction chemistry requires a non-polar solvent, a small amount of a polar co-solvent or a passive heating element (a silicon carbide disk) can be added to improve energy absorption.

  • Reagent Purity: Impurities in starting materials can inhibit the reaction or lead to side products.[8]

    • Solution: Verify the purity of all aldehydes, β-dicarbonyl compounds, and amidine/urea sources. Use freshly distilled or purified reagents if necessary.

  • Catalyst Inactivity: The acid or base catalyst may be inefficient or degraded.

    • Solution: For reactions like the Biginelli synthesis, ensure the acid catalyst is active.[14] In some cases, switching from a Brønsted acid to a Lewis acid like Yb(OTf)₃ can improve yields under microwave conditions.[15]

Troubleshooting Workflow: Low Product Yield

Below is a decision tree to guide your optimization process when encountering low yields.

G cluster_legend start Low Yield Observed check_temp Is the reaction temperature high enough? start->check_temp increase_temp Action: Increase temperature in 10-20°C increments. check_temp->increase_temp No check_solvent Is the solvent a good microwave absorber? check_temp->check_solvent Yes success Yield Improved increase_temp->success change_solvent Action: Switch to a more polar solvent (e.g., EtOH, DMF) or add a susceptor. check_solvent->change_solvent No check_reagents Are reagents and catalyst of high purity/activity? check_solvent->check_reagents Yes change_solvent->success purify_reagents Action: Purify starting materials and/or use fresh catalyst. check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success Problem Problem Decision Decision Action Action Outcome Outcome

Caption: A decision tree for troubleshooting low product yield.

Issue 2: Formation of Significant Byproducts

Q: My reaction produces the desired pyrimidine, but I'm getting a significant amount of a fluorescent byproduct, especially in a Biginelli reaction. What is it and how can I prevent it?

A: This is a classic problem in multicomponent reactions. The fluorescent byproduct is often a Hantzsch-type 1,4-dihydropyridine (DHP).[8] This occurs when two molecules of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at high temperatures), creating a competing reaction pathway.[8][13]

  • Excessive Temperature: High temperatures favor the Hantzsch pathway.

    • Solution: Reduce the reaction temperature. The focused energy of the microwave often allows the desired Biginelli condensation to proceed at a lower temperature than required for the competing Hantzsch reaction.[8]

  • Catalyst Choice: The nature of the catalyst can influence selectivity.

    • Solution: The reaction can be tuned toward the Hantzsch or Biginelli product by using a basic or acidic medium, respectively.[13] For the Biginelli reaction, ensure you are using acidic conditions.

  • Reaction Time: Prolonged heating, even at a moderate temperature, can lead to urea decomposition and favor the byproduct.

    • Solution: Monitor the reaction closely and stop the heating as soon as the main product formation has plateaued. Microwave synthesis allows for rapid sequential experiments to pinpoint the optimal time.[4]

Reaction Pathway Competition

The diagram below illustrates the competition between the desired Biginelli pathway and the Hantzsch byproduct pathway. Microwave heating can be precisely controlled to favor the kinetically preferred path to the pyrimidine derivative.

G cluster_reactants Starting Materials Aldehyde Aldehyde Ketoester β-Ketoester Imine Acyliminium Intermediate Aldehyde->Imine Acid Catalyst Hantzsch_Product Byproduct: Dihydropyridine (DHP) Aldehyde->Hantzsch_Product Competing Pathway Urea Urea Enolate Ketoester Enolate Ketoester->Enolate Ketoester->Hantzsch_Product Competing Pathway Urea->Imine Acid Catalyst Ammonia Ammonia (from Urea decomposition at high temp.) Urea->Ammonia High Temp (>150°C) Biginelli_Product Desired Product: Dihydropyrimidinone (DHPM) Imine->Biginelli_Product Cyclo- condensation Enolate->Biginelli_Product Cyclo- condensation Ammonia->Hantzsch_Product Competing Pathway

Caption: Competing Biginelli and Hantzsch reaction pathways.

Data & Protocols

To provide a practical framework, this section includes reference data and a detailed experimental protocol for a common pyrimidine synthesis.

Table 1: Properties of Common Solvents for Microwave Synthesis

The choice of solvent is critical for efficient microwave heating. A solvent's ability to convert microwave energy into heat is related to its dielectric properties, particularly the loss tangent (tan δ). Higher tan δ values indicate more efficient heating.

SolventBoiling Point (°C)Dielectric Constant (ε)Loss Tangent (tan δ)Microwave Absorption
Ethanol7824.30.941High
Acetonitrile8237.50.062Medium
Water10080.40.123Medium
N,N-Dimethylformamide (DMF)15336.70.161Medium
Dimethyl Sulfoxide (DMSO)18946.70.825High
1,2-Dichloroethane8410.30.009Low
Toluene1112.38<0.001Very Low

Data adapted from various sources, including CEM Corporation.[9]

Table 2: Comparison of Conventional vs. Microwave Synthesis

This table exemplifies the typical advantages of microwave irradiation for the synthesis of dihydropyrimidin-2-(1H)-ones (Biginelli Reaction).

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time 4 - 12 hours2 - 10 minutes[6],[7]
Solvent Ethanol (reflux)Ethanol or Solvent-free[7]
Temperature ~80 °C120 - 150 °C[13],
Typical Yield 60 - 75%85 - 95%
Energy Input High (prolonged heating)Low (short duration)[3]
Experimental Protocol: Microwave-Assisted Biginelli Synthesis of a Dihydropyrimidinone

This protocol describes a general procedure for the one-pot synthesis of a dihydropyrimidinone derivative using a dedicated microwave reactor.

Caution: This procedure must be performed in a dedicated microwave reactor for organic synthesis. Do not use a domestic microwave oven. All operations should be conducted in a well-ventilated fume hood.[12][13]

Materials:

  • Aromatic aldehyde (1.0 mmol, 1.0 equiv)

  • Ethyl acetoacetate (1.0 mmol, 1.0 equiv)

  • Urea (1.5 mmol, 1.5 equiv)

  • Catalyst: Ytterbium(III) triflate (Yb(OTf)₃) (0.1 mmol, 10 mol%) or conc. HCl (3-4 drops)

  • Solvent: Ethanol (3 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Microwave reactor (e.g., Biotage® Initiator+, CEM Discover)

Procedure:

  • Place the magnetic stir bar into the 10 mL microwave process vial.

  • Add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the catalyst to the vial.

  • Add 3 mL of ethanol. Ensure all solids are rinsed down from the sides of the vial into the solution.[10]

  • Securely seal the vial with a septum cap designed for the microwave system.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Ramp time: 2 minutes (standard)

    • Hold time: 10 minutes

    • Power: Variable (instrument will adjust to maintain temperature)

    • Stirring: On

  • Start the irradiation sequence. The instrument will automatically heat the mixture to the set temperature and hold it for the specified time, while monitoring pressure.

  • After the reaction is complete, the instrument's cooling system will reduce the vial's temperature and pressure. Wait until the temperature is below 50°C before removing the vial.[13]

  • Work-up: Uncap the vial in the fume hood. Cool the reaction mixture in an ice bath for 20-30 minutes to precipitate the product.[15]

  • Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.

  • Wash the solid with a small amount of ice-cold ethanol to remove any soluble impurities.[15]

  • Dry the product under vacuum to obtain the crude dihydropyrimidinone.

  • Purification & Analysis: The product can be further purified by recrystallization from hot ethanol.[15] Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

References

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
  • Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. (2016).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021).
  • Microwave Reaction Tutorial. Biotage.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed.
  • Solvent optimization for the synthesis of compound 4f under microwave irradiation conditions.
  • Safety Considerations for Microwave Synthesis.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Solvent Choice for Microwave Synthesis.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2024).
  • Synthetic Applications for Microwave Synthesis.
  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Oriental Journal of Chemistry.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • Principles and concepts of microwave-assisted organic synthesis.
  • Biginelli Reaction. Organic Chemistry Portal.
  • Biginelli Reaction: Microwave-Assisted Synthesis Lab. Studylib.

Sources

Technical Support Center: C-N Coupling on the Pyrimidine Ring with Alternative Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the intricacies of C-N cross-coupling reactions on the pyrimidine ring using alternative catalysts. This guide is designed to provide practical, field-proven insights to troubleshoot common experimental challenges and answer frequently asked questions. We move beyond palladium-based systems to explore the nuances of copper, nickel, and other emerging catalytic platforms, ensuring your synthetic endeavors are both efficient and successful.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments, providing a systematic approach to problem-solving.

A. Copper-Catalyzed C-N Coupling (Ullmann-type Reactions)

Copper-catalyzed N-arylation of pyrimidines offers a cost-effective alternative to palladium-based methods. However, success often hinges on careful optimization of ligands, bases, and reaction conditions.

Question: My copper-catalyzed amination of a chloropyrimidine is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low yields in copper-catalyzed C-N coupling with chloropyrimidines are a common challenge, often stemming from several factors. Here’s a breakdown of potential causes and solutions:

  • Inadequate Catalyst Activation/Deactivation: The active species in many copper-catalyzed reactions is Cu(I). If you are starting with a Cu(II) salt (e.g., Cu(OAc)₂), the in-situ reduction to Cu(I) may be inefficient. Conversely, the active Cu(I) species can be sensitive to air, leading to oxidation and deactivation.

    • Solution:

      • Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).

      • Consider using a Cu(I) source directly, such as CuI or CuBr.

      • Some additives can facilitate the in-situ reduction of Cu(II) and stabilize the active Cu(I) species.

  • Poor Ligand Choice: The choice of ligand is critical for a successful copper-catalyzed C-N coupling. The ligand stabilizes the copper catalyst, enhances its solubility, and facilitates the catalytic cycle.

    • Solution:

      • For N-arylation of pyrimidines, bidentate ligands often perform well. α-Benzoin oxime has been shown to be an effective N,O-ligand for the coupling of various N-nucleophiles with 2-chloropyrimidine, affording high yields.[1]

      • Oxalic diamide ligands are also powerful for copper-catalyzed couplings, often allowing for lower reaction temperatures and catalyst loadings.[1]

      • Experiment with different classes of ligands, such as 1,10-phenanthroline derivatives or N,N'-bis[(2-furyl)methyl]oxalamide, to find the optimal one for your specific substrate.

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the amine nucleophile and promoting the catalytic cycle. An inappropriate base can lead to side reactions or incomplete conversion.

    • Solution:

      • For many copper-catalyzed aminations of pyrimidines, inorganic bases like K₃PO₄ or Cs₂CO₃ are effective.

      • The strength of the base should be matched to the pKa of the amine. For less acidic amines, a stronger base may be required.

      • Ensure the base is finely powdered and dry to maximize its effectiveness.

  • Solvent Effects: The solvent can significantly influence the solubility of the catalyst and reagents, as well as the reaction rate.

    • Solution:

      • Polar aprotic solvents like DMSO, DMF, or dioxane are commonly used and often give good results.

      • For certain applications, greener solvents like glycerol can be employed, which also allows for easier product extraction and catalyst recycling.[2]

Question: I am observing significant amounts of homocoupling of my amine starting material. How can I minimize this side reaction?

Answer:

Amine homocoupling is a known side reaction in some copper-catalyzed systems. This is often promoted by oxidative conditions.

  • Solution:

    • Rigorously exclude oxygen from your reaction by using proper inert atmosphere techniques (e.g., Schlenk line or glovebox).

    • Degas your solvent before use.

    • Consider the addition of a mild reducing agent or antioxidant, but be cautious as this can also interfere with the catalytic cycle.

    • Re-evaluate your ligand and solvent system, as some combinations are more prone to promoting oxidative side reactions.

B. Nickel-Catalyzed C-N Coupling

Nickel catalysis is a powerful tool for the amination of challenging substrates like aryl chlorides, including chloropyrimidines. However, catalyst deactivation and side reactions can be problematic.

Question: My nickel-catalyzed amination of a substituted chloropyrimidine is sluggish and gives a complex mixture of products. What should I investigate?

Answer:

A complex product mixture in nickel-catalyzed amination of chloropyrimidines often points to issues with catalyst stability, side reactions, or substrate-specific challenges.

  • Catalyst Deactivation: Nickel catalysts, particularly Ni(0) species, can be sensitive to air and moisture. Additionally, certain substrates can lead to the formation of inactive nickel species.

    • Solution:

      • If using a Ni(0) source like Ni(COD)₂, ensure strict anaerobic and anhydrous conditions.

      • Consider using an air-stable Ni(II) precatalyst (e.g., (L-L)NiCl₂) that is reduced in situ. However, the choice of reducing agent is critical; MeMgBr has been shown to be effective where activated zinc may fail.[3]

      • For photoredox/nickel dual catalytic systems, catalyst deactivation leading to the formation of nickel-black can be a major issue, especially with electron-rich aryl halides. This can sometimes be mitigated by using a heterogeneous photocatalyst like carbon nitride and carefully controlling the reaction concentration and light wavelength.[4]

  • Side Reactions: Common side reactions in nickel-catalyzed aminations include reduction of the aryl halide (hydrodehalogenation) and homocoupling of the aryl halide.

    • Solution:

      • Hydrodehalogenation: This is often more prevalent with primary amines that have β-hydrogens. Optimizing the ligand and reaction temperature can help to suppress this pathway.

      • Homocoupling: This can be an issue when using certain ligands. For example, while 1,10-phenanthroline can be a good ligand for some nickel-catalyzed couplings, it can also promote homocoupling with certain substrates.[3] A careful screening of ligands is recommended.

  • Substrate-Specific Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the nickel center and potentially inhibit catalysis. α-Halo-N-heterocycles, in particular, have been shown to form stable, catalytically inactive dimeric nickel species in some cross-coupling reactions.[5]

    • Solution:

      • The choice of ligand is crucial to modulate the electronic properties and steric environment of the nickel center to prevent inhibitory binding. Bulky and electron-donating phosphine ligands are often a good starting point.

      • Adjusting the reaction temperature may help to destabilize inhibitory complexes.

Question: I am attempting a nickel-catalyzed C-N coupling with a primary aliphatic amine and am seeing significant dehalogenation of my chloropyrimidine. How can I improve the selectivity?

Answer:

Hydrodehalogenation is a common side reaction when using primary aliphatic amines with β-hydrogens in nickel-catalyzed aminations.

  • Solution:

    • Ligand Modification: The ligand plays a key role in controlling the relative rates of reductive elimination (to form the C-N bond) and β-hydride elimination (which can lead to dehalogenation). Switching to a more sterically demanding ligand can sometimes disfavor the β-hydride elimination pathway.

    • Substrate Modification: If possible, using an amine without β-hydrogens will circumvent this issue.

    • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity for the desired C-N coupling over dehalogenation.

    • Use of Additives: In some cases, the addition of a Lewis acid or other additives can modulate the reactivity of the nickel catalyst and improve selectivity.

II. Frequently Asked Questions (FAQs)

Q1: When should I choose a copper-based catalyst over a nickel-based one for C-N coupling on a pyrimidine ring?

A1: The choice between copper and nickel depends on several factors:

  • Cost and Toxicity: Copper is generally less expensive and has lower toxicity than palladium, and often nickel as well, making it an attractive choice for large-scale synthesis.[1]

  • Substrate Scope: Nickel catalysts are often more effective for the amination of less reactive aryl chlorides, including electron-rich chloropyrimidines.[3] Copper-catalyzed systems may require harsher conditions or may not be effective for these challenging substrates.

  • Functional Group Tolerance: Both systems can tolerate a wide range of functional groups, but it is important to consult the literature for specific examples relevant to your substrate.

  • Amine Coupling Partner: For sterically hindered amines, specific ligand development may be required for both copper and nickel systems.

Q2: How do electron-donating or -withdrawing groups on the pyrimidine ring affect the C-N coupling reaction?

A2: The electronic nature of the pyrimidine ring significantly impacts its reactivity:

  • Electron-Withdrawing Groups (EWGs): EWGs generally make the pyrimidine ring more electrophilic and thus more reactive towards nucleophilic attack. This can facilitate both SNAr-type reactions and the oxidative addition step in cross-coupling catalysis.

  • Electron-Donating Groups (EDGs): EDGs make the pyrimidine ring more electron-rich, which can slow down the oxidative addition step and make the C-N coupling more challenging. In such cases, a more reactive catalyst system, such as a nickel-based one, may be required.

Q3: Can photoredox catalysis be effectively used for C-N coupling on pyrimidines?

A3: Yes, photoredox catalysis, often in combination with nickel catalysis, has emerged as a powerful method for C-N bond formation under mild conditions.[4] This approach uses visible light to generate a catalytically active species. However, as mentioned in the troubleshooting section, catalyst deactivation can be a limitation, particularly with electron-rich aryl halides.[4] Careful selection of the photocatalyst, solvent, and light source is crucial for success.

III. Experimental Protocol: Copper-Catalyzed N-Arylation of 2-Chloropyrimidine with Morpholine

This protocol is a representative example of a copper-catalyzed C-N coupling reaction on a pyrimidine substrate, adapted from literature procedures.[1]

Materials:

  • 2-Chloropyrimidine

  • Morpholine

  • Copper(II) Acetate (Cu(OAc)₂)

  • α-Benzoin Oxime (ligand)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Cu(OAc)₂ (10 mol%), α-benzoin oxime (10 mol%), and K₃PO₄ (2.0 equivalents).

  • Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add 2-chloropyrimidine (1.0 equivalent), morpholine (1.2 equivalents), and anhydrous DMSO.

  • Seal the flask and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture at 80 °C for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylpyrimidine.

IV. Visualizing Key Concepts

Troubleshooting Workflow for C-N Coupling on Pyrimidines

G start Low Yield or No Reaction catalyst Check Catalyst System start->catalyst ligand Evaluate Ligand catalyst->ligand base Optimize Base ligand->base conditions Adjust Reaction Conditions base->conditions side_reactions Side Reactions Observed? conditions->side_reactions dehalogenation Hydrodehalogenation side_reactions->dehalogenation Yes homocoupling Homocoupling side_reactions->homocoupling Yes success Successful Coupling side_reactions->success No optimize_ligand Screen Ligands dehalogenation->optimize_ligand inert_atmosphere Improve Inert Atmosphere homocoupling->inert_atmosphere optimize_ligand->conditions inert_atmosphere->conditions

Caption: A general workflow for troubleshooting C-N coupling reactions on pyrimidine rings.

Catalytic Cycle for Copper-Catalyzed C-N Coupling

G cluster_cycle Catalytic Cycle CuI_L Cu(I)-Ligand Complex CuIII_complex Cu(III) Intermediate CuI_L->CuIII_complex Ar-X OxAdd Oxidative Addition (Ar-X) Amido_Complex Cu(III)-Amido Complex CuIII_complex->Amido_Complex R2NH, -HX Ligand_Exchange Ligand Exchange (R2NH) Amido_Complex->CuI_L Reductive Elimination Product Ar-NR2 Amido_Complex->Product Red_Elim Reductive Elimination

Caption: A simplified catalytic cycle for copper-catalyzed C-N coupling.

V. References

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. NIH Public Access.[Link]

  • Copper-Catalyzed Asymmetric Reductive Coupling of Vinyl N-Heteroarenes with para-Quinone Methides. The Journal of Organic Chemistry.[Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI.[Link]

  • Copper-catalyzed three-component formal [3 + 1 + 2] annulations for the synthesis of 2-aminopyrimidines from O-acyl ketoximes. Organic & Biomolecular Chemistry.[Link]

  • Nickel-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society.[Link]

  • The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides. NIH Public Access.[Link]

  • Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. ResearchGate.[Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science.[Link]

  • Copper's Contribution to Amination Catalysis. Science.[Link]

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI.[Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-2-(piperidin-1-yl)pyrimidine and Other Halopyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, pyrimidine-based scaffolds are of paramount importance. Their prevalence in biologically active molecules necessitates a deep understanding of their chemical behavior. This guide provides an in-depth technical comparison of the reactivity of 4-Chloro-2-(piperidin-1-yl)pyrimidine with other halopyrimidines, focusing on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in their functionalization. By elucidating the underlying principles and presenting supporting experimental data, this document aims to empower chemists to make informed decisions in the design and execution of their synthetic strategies.

The Landscape of Halopyrimidine Reactivity in SNAr Reactions

Nucleophilic aromatic substitution on the electron-deficient pyrimidine ring is a fundamental transformation in medicinal chemistry. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate is a key determinant of the reaction rate. Several factors govern the reactivity and regioselectivity of SNAr on halopyrimidines, and understanding their interplay is crucial for predictable and efficient synthesis.

The Influence of the Halogen Leaving Group

In the realm of SNAr reactions, the nature of the halogen atom as a leaving group presents a trend that is often counterintuitive to those accustomed to aliphatic substitution or cross-coupling reactions. The reactivity order is dictated by the electronegativity of the halogen and its ability to stabilize the transition state leading to the Meisenheimer complex, rather than the carbon-halogen bond strength. The established order of reactivity for halogens in SNAr reactions is:

F > Cl > Br > I

This order is a direct consequence of the rate-determining step, which is the initial nucleophilic attack on the aromatic ring. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This effect outweighs its stronger bond energy, which is broken in the subsequent, faster elimination step.

Positional Isomerism: The C4 vs. C2 Reactivity Paradigm

The position of the halogen on the pyrimidine ring significantly influences its reactivity. Generally, a halogen at the C4 (or C6) position is more readily displaced by a nucleophile than one at the C2 position. This preference can be rationalized by considering the stability of the Meisenheimer intermediate formed upon nucleophilic attack.

Attack at the C4 position allows for the delocalization of the negative charge onto both nitrogen atoms of the pyrimidine ring through resonance, providing substantial stabilization. In contrast, attack at the C2 position allows for delocalization onto only one of the adjacent nitrogen atoms. Frontier molecular orbital theory further supports this observation, with calculations showing a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position compared to the C2 position, indicating a greater propensity for nucleophilic attack at C4.[1]

The Role of Substituents

The presence of other substituents on the pyrimidine ring can profoundly impact both the rate and regioselectivity of SNAr reactions. Electron-withdrawing groups, such as a nitro group, enhance the electrophilicity of the ring and stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. Conversely, electron-donating groups can decrease the reaction rate. In some cases, as with the presence of an electron-donating group at the C6 position of a 2,4-dichloropyrimidine, the regioselectivity can even be reversed, favoring substitution at the C2 position.

Comparative Reactivity Analysis: 4-Halo-2-(piperidin-1-yl)pyrimidines

The subject of this guide, 4-Chloro-2-(piperidin-1-yl)pyrimidine, possesses an electron-donating piperidinyl group at the C2 position. This substituent, while generally deactivating the ring towards nucleophilic attack compared to an unsubstituted pyrimidine, directs the substitution to the C4 position. To provide a quantitative comparison, we turn to kinetic data from studies on analogous systems. A seminal study by Brown and Waring on the piperidinolysis of simple halopyrimidines provides invaluable insight into the relative reactivities.

Halogen at C4Relative Rate of Piperidinolysis (approx.)
Fluorine60 - 200
Chlorine1
Bromine~1
Iodine~1

Table 1: Approximate relative rates of reaction of 4-halopyrimidines with piperidine. The data is extrapolated from the findings that fluoropyrimidines react 60–200 times faster than the corresponding chloro-, bromo-, and iodopyrimidines.

The data clearly demonstrates the superior reactivity of the fluoro-substituted pyrimidine in SNAr reactions. The chloro, bromo, and iodo analogs exhibit broadly similar and significantly lower reactivity. This highlights the critical importance of the leaving group in determining the reaction kinetics. For the synthesis of 4-substituted-2-(piperidin-1-yl)pyrimidines, this data suggests that the corresponding 4-fluoro derivative would be the most reactive starting material, allowing for milder reaction conditions and potentially shorter reaction times.

Experimental Protocol: A Self-Validating System for SNAr

To provide a practical context for the preceding discussion, a detailed, step-by-step methodology for a representative SNAr reaction is presented below. This protocol for the synthesis of 4-(benzylamino)-2-(piperidin-1-yl)pyrimidine from 4-Chloro-2-(piperidin-1-yl)pyrimidine is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Synthesis of 4-(benzylamino)-2-(piperidin-1-yl)pyrimidine

Materials:

  • 4-Chloro-2-(piperidin-1-yl)pyrimidine (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Chloro-2-(piperidin-1-yl)pyrimidine (1.0 eq) and anhydrous DMF. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Reagents: To the stirred solution, add benzylamine (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC. Prepare a solution of the reaction mixture in a small amount of ethyl acetate and spot it on a TLC plate alongside the starting material. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Characterization: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient. The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the SNAr Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow.

SNAr_Mechanism Reactants 4-Halopyrimidine + Nucleophile TS1 Transition State 1 (Rate-Determining Step) Reactants->TS1 Addition Meisenheimer Meisenheimer Intermediate (Negatively Charged) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Elimination Products Substituted Pyrimidine + Halide TS2->Products

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr) on a halopyrimidine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents Setup->Reagents Heating Heating to 80-90 °C Reagents->Heating Monitoring TLC Monitoring Heating->Monitoring Extraction Aqueous Work-up & Extraction Monitoring->Extraction Reaction Complete Purification Column Chromatography Extraction->Purification Characterization Spectroscopic Characterization Purification->Characterization

Sources

Navigating the Structure-Activity Landscape of 4-Chloro-2-(piperidin-1-yl)pyrimidine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2] Its versatility allows for a diverse array of chemical modifications, enabling the fine-tuning of pharmacological properties. This guide delves into the nuanced world of 2,4-disubstituted pyrimidines, with a specific focus on the structure-activity relationships (SAR) of 4-Chloro-2-(piperidin-1-yl)pyrimidine analogs. This chemical family has emerged as a promising starting point for the development of novel inhibitors targeting a range of biological entities, from kinases to cholinesterases, demonstrating significant potential in oncology and neurodegenerative diseases.[3][4][5]

This comprehensive analysis is designed for researchers, scientists, and drug development professionals. It aims to provide not just a compilation of data, but a strategic guide to understanding the intricate interplay between chemical structure and biological function within this class of compounds. We will explore how subtle modifications to the pyrimidine core, the piperidine moiety, and the crucial C-4 position can dramatically influence potency, selectivity, and overall drug-like properties.

The 2,4-Disubstituted Pyrimidine Core: A Privileged Scaffold

The 2,4-disubstituted pyrimidine framework is a well-established "privileged scaffold" in drug discovery. Its two reactive sites at the C-2 and C-4 positions, often starting from the readily available 2,4-dichloropyrimidine, provide a straightforward and modular approach to generating diverse chemical libraries. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.

The general synthetic strategy for creating a library of 4-substituted-2-(piperidin-1-yl)pyrimidine analogs is a sequential nucleophilic aromatic substitution. This typically involves the initial reaction of 2,4-dichloropyrimidine with piperidine, followed by the displacement of the remaining chlorine atom with a variety of nucleophiles. This two-step process allows for the systematic exploration of the chemical space around the pyrimidine core.

Deciphering the Structure-Activity Relationship: A Multi-Target Perspective

Analogs of 4-Chloro-2-(piperidin-1-yl)pyrimidine have been investigated for their activity against several important drug targets. The following sections will compare the SAR of these analogs in the context of their specific biological activities.

Kinase Inhibition: Targeting Uncontrolled Cell Proliferation

The 2,4-disubstituted pyrimidine scaffold has been extensively explored for the development of kinase inhibitors.[3][6][7] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer.

Key SAR Insights for Kinase Inhibition:

  • C-4 Position: The chlorine atom at the C-4 position is a good leaving group, making it an ideal anchor point for introducing a variety of substituents. Replacing the chlorine with different aryl or heteroaryl groups can significantly impact kinase inhibitory activity. For instance, in the development of Janus kinase 2 (JAK2) inhibitors, replacement of the chlorine with aryl groups led to potent and selective compounds.[3]

  • Piperidine Moiety at C-2: The piperidine ring at the C-2 position often serves as a solvent-exposed moiety that can be modified to improve physicochemical properties such as solubility and permeability. Substitutions on the piperidine ring can also influence target engagement.

  • Amino Linker at C-4: The introduction of an amino linker at the C-4 position, connecting to various aromatic or aliphatic groups, has proven to be a successful strategy. The nature of this substituent is critical for achieving high potency and selectivity.

Table 1: Comparative Activity of 2,4-Disubstituted Pyrimidine Analogs as Kinase Inhibitors

Compound IDC-2 SubstituentC-4 SubstituentTarget KinaseIC50 (nM)Reference
1a Piperidin-1-yl-Cl---
1b Piperidin-1-yl-NH-arylJAK2Varies[3]
1c 4-methylpiperidin-1-yl-NH-(naphth-1-ylmethyl)BuChE2200[5]
1d Pyrrolidin-1-yl-NH-(naphth-1-ylmethyl)AChE5500[4]
Cholinesterase Inhibition: A Strategy for Neurodegenerative Diseases

The 2,4-disubstituted pyrimidine scaffold has also been successfully employed in the design of cholinesterase inhibitors, which are a mainstay in the symptomatic treatment of Alzheimer's disease.[4][5][8]

Key SAR Insights for Cholinesterase Inhibition:

  • Nature of the C-2 Cyclic Amine: The size and nature of the cyclic amine at the C-2 position play a crucial role in determining both the potency and selectivity of cholinesterase inhibition. For example, replacing the piperidine with a pyrrolidine ring has been shown to enhance acetylcholinesterase (AChE) inhibition, while a 4-methylpiperidine moiety can lead to potent and selective butyrylcholinesterase (BuChE) inhibition.[4][5]

  • Substituent at the C-4 Amino Group: The substituent attached to the amino group at the C-4 position is critical for binding within the active site of the cholinesterase enzymes. Bulky aromatic groups, such as a naphthylmethyl group, have been shown to be beneficial for potent inhibition.[5]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of the findings discussed, this section provides a detailed, step-by-step methodology for the synthesis of 4-substituted-2-(piperidin-1-yl)pyrimidine analogs and a general protocol for assessing their kinase inhibitory activity.

General Synthesis of 4-Substituted-2-(piperidin-1-yl)pyrimidine Analogs

This protocol outlines a typical two-step synthesis starting from 2,4-dichloropyrimidine.

Step 1: Synthesis of 4-Chloro-2-(piperidin-1-yl)pyrimidine

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add piperidine (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford 4-Chloro-2-(piperidin-1-yl)pyrimidine.

Step 2: Nucleophilic Substitution at the C-4 Position

  • In a sealed vessel, dissolve 4-Chloro-2-(piperidin-1-yl)pyrimidine (1.0 eq) in a high-boiling point solvent such as n-butanol.

  • Add the desired amine or other nucleophile (1.1-1.5 eq) and a base such as DIPEA (1.5-2.0 eq).

  • Heat the reaction mixture to 120-150 °C for 2-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography or recrystallization.

Diagram 1: General Synthetic Workflow

G start 2,4-Dichloropyrimidine step1 Step 1: Nucleophilic Substitution at C-2 (Piperidine, DIPEA, EtOH) start->step1 intermediate 4-Chloro-2-(piperidin-1-yl)pyrimidine step1->intermediate step2 Step 2: Nucleophilic Substitution at C-4 (R-NH2, DIPEA, n-BuOH) intermediate->step2 product 4-(R-amino)-2-(piperidin-1-yl)pyrimidine Analogs step2->product

A generalized two-step synthetic route to 4-substituted-2-(piperidin-1-yl)pyrimidine analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for evaluating the inhibitory activity of compounds against a specific kinase.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Serially dilute the stock solution to obtain a range of concentrations.

  • In a 96-well or 384-well plate, add the kinase enzyme, the appropriate substrate (e.g., a peptide or protein), and ATP in a suitable assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at a specific temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution.

  • Detect the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence or fluorescence).

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram 2: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Test Compound Dilution incubation Incubation in Assay Plate compound_prep->incubation reagent_prep Kinase, Substrate, ATP Preparation reagent_prep->incubation detection Signal Detection (Luminescence/Fluorescence) incubation->detection calculation Calculate % Inhibition detection->calculation ic50 Determine IC50 calculation->ic50

A streamlined workflow for determining the in vitro kinase inhibitory activity of test compounds.

Conclusion and Future Directions

The 4-Chloro-2-(piperidin-1-yl)pyrimidine scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The modular nature of their synthesis allows for the systematic exploration of the structure-activity landscape, leading to the identification of potent and selective inhibitors for a variety of biological targets.

Future research in this area should focus on:

  • Expanding the diversity of substituents at the C-4 position to explore new interactions with target proteins.

  • Investigating the role of stereochemistry in the piperidine ring and any chiral substituents to enhance potency and selectivity.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.

  • Utilizing computational modeling and structural biology to gain a deeper understanding of the binding modes of these inhibitors and to guide the rational design of next-generation analogs.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for the development of innovative treatments for a range of human diseases.

References

  • We report the discovery of a series of 4-aryl-2-aminoalkylpyrimidine derivatives as potent and selective JAK2 inhibitors. High throughput screening of our in-house compound library led to the identification of hit 1, from which optimization resulted in the discovery of highly potent and selective JAK2 inhibitors. PubMed. [Link]
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
  • Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. PMC. [Link]
  • Chemical structure of 2, 4-disubstituted pyrimidine derivatives. ResearchGate. [Link]
  • Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. PubMed. [Link]
  • Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. PubMed. [Link]
  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. NIH. [Link]
  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]
  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing. [Link]
  • Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists. PMC. [Link]
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
  • Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. [Link]
  • Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. PMC. [Link]
  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
  • Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. [Link]
  • Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed. [Link]
  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. ScienceDirect. [Link]

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A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for Novel Piperidinyl-Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of novel small molecules with therapeutic potential is a paramount objective. Among these, piperidinyl-pyrimidine derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The pyrimidine ring, a fundamental component of nucleobases, vitamins, and various therapeutic agents, often enhances the pharmacokinetic and pharmacodynamic properties of a drug by facilitating hydrogen bonding and acting as a bioisostere for other aromatic systems.[1] The incorporation of a piperidine moiety can further modulate a compound's pharmacological profile.[2]

However, before these promising molecules can advance through the drug development pipeline, a rigorous evaluation of their cytotoxic potential is imperative.[4][5] In vitro cytotoxicity assays serve as a critical primary screening tool to assess the toxic effects of these novel compounds on cells.[4][5] This guide provides a comprehensive comparison of commonly employed in vitro cytotoxicity assays, offering insights into their underlying principles, practical applications, and the rationale behind experimental choices to empower researchers in the robust evaluation of novel piperidinyl-pyrimidine compounds.

The Critical First Step: Choosing the Right Cytotoxicity Assay

The selection of an appropriate cytotoxicity assay is a critical decision that can significantly impact the interpretation of results.[6][7] A variety of assays are available, each with its own set of advantages and limitations.[8] The choice depends on several factors, including the specific research question, the expected mechanism of cell death, the cell type being used, and throughput requirements.[7][9] Broadly, these assays can be categorized based on the cellular parameter they measure: metabolic activity, membrane integrity, or specific markers of apoptosis.[10][11]

Comparative Analysis of Key Cytotoxicity Assays

To facilitate an informed decision, the following table provides a comparative overview of three widely used cytotoxicity assays: the MTT assay (metabolic activity), the LDH assay (membrane integrity), and the Caspase-3/7 assay (apoptosis).

Assay Principle Advantages Disadvantages Best Suited For
MTT Assay Measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13][14]Well-established, cost-effective, and suitable for high-throughput screening.[12][15]Indirect measure of cell viability; can be affected by changes in metabolic rate unrelated to cytotoxicity; requires a solubilization step for the formazan crystals.[8][15]Initial screening of a large number of compounds to assess general cytotoxicity and effects on cell proliferation.[12]
LDH Assay Quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[16][17]Direct measure of cell lysis and membrane damage; non-destructive to the remaining cells, allowing for multiplexing with other assays.[16][18]Less sensitive for detecting early-stage apoptosis where the membrane is still intact; background LDH from serum in the culture medium can interfere with the assay.[8][17]Assessing compound-induced necrosis or late-stage apoptosis characterized by membrane rupture.[16]
Caspase-3/7 Assay Detects the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[19][20] These enzymes cleave a specific substrate, leading to a detectable signal (e.g., fluorescence or luminescence).[21][22]A specific and sensitive indicator of apoptosis; can distinguish between apoptosis and necrosis.[19][20]May not detect other forms of cell death; the timing of the assay is critical as caspase activity is transient.[23]Investigating whether a compound induces apoptosis and elucidating the mechanism of cell death.[19]

Experimental Workflows and Protocols

A meticulously executed experimental protocol is the bedrock of reliable and reproducible cytotoxicity data. This section provides detailed, step-by-step methodologies for the MTT, LDH, and Caspase-3/7 assays, accompanied by explanations of the critical steps.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for performing an in vitro cytotoxicity assay.

Cytotoxicity_Assay_Workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding Plate cells in a 96-well plate and incubate. compound_prep 2. Compound Treatment Prepare serial dilutions of piperidinyl-pyrimidine compounds. treatment 3. Exposure Treat cells with compounds for a defined period (e.g., 24, 48, 72 hours). compound_prep->treatment reagent_addition 4. Add Assay Reagent (e.g., MTT, LDH substrate, Caspase-3/7 reagent) treatment->reagent_addition incubation2 5. Incubate Allow the enzymatic reaction to proceed. reagent_addition->incubation2 measurement 6. Signal Detection Measure absorbance, fluorescence, or luminescence. incubation2->measurement data_analysis 7. Calculate % Viability or Cytotoxicity Determine IC50 values. measurement->data_analysis

Caption: General workflow for in vitro cytotoxicity assays.

In-Depth Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[15] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14]

Rationale: This assay is often the first-line screening method due to its simplicity and high-throughput compatibility.[12] It provides a good initial indication of a compound's potential to reduce cell viability, either through direct toxicity or by inhibiting proliferation.[11]

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Expert Insight: The optimal seeding density is crucial and should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment.[24]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[25]

  • Compound Treatment:

    • Prepare a series of dilutions of the novel piperidinyl-pyrimidine compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (negative control) and untreated (control) wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13][26]

    • Incubate the plate for 2-4 hours at 37°C.[25]

    • Expert Insight: The incubation time with MTT should be sufficient for the formation of visible purple formazan crystals.[13] This time can be optimized for different cell lines.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.[13]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[13][14]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 500 and 600 nm (commonly 570 nm) using a microplate reader.[13] A reference wavelength of 620-690 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

In-Depth Protocol: LDH Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[16]

Rationale: This assay is particularly useful for detecting necrosis or late-stage apoptosis, where membrane integrity is compromised.[16] It provides a more direct measure of cell death compared to metabolic assays.

Step-by-Step Methodology
  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Preparation of Controls:

    • Spontaneous LDH Release (Negative Control): Culture cells in medium without the test compound.

    • Maximum LDH Release (Positive Control): Add a lysis buffer (e.g., Triton X-100) to control wells containing untreated cells 30 minutes before the end of the incubation period to induce complete cell lysis.[27]

    • Background Control: Use cell-free culture medium.

  • Sample Collection:

    • After the incubation period, carefully collect 10-50 µL of the cell culture supernatant from each well without disturbing the cells.[16] Transfer the supernatant to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically contains the LDH substrate (lactate), NAD+, and a tetrazolium salt.[17][28]

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[16][28]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[17]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

In-Depth Protocol: Caspase-3/7 Assay

The Caspase-3/7 assay is a specific method for detecting apoptosis by measuring the activity of the executioner caspases 3 and 7.[19][20]

Rationale: This assay is crucial for determining if a compound's cytotoxic effect is mediated through the induction of apoptosis.[22] It provides mechanistic insight into the mode of cell death.

Apoptosis_Pathway Simplified Apoptotic Pathway cluster_stimulus Apoptotic Stimulus cluster_caspases Caspase Cascade cluster_apoptosis Apoptosis stimulus Piperidinyl-Pyrimidine Compound initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator_caspases executioner_caspases Executioner Caspases (Caspase-3, -7) initiator_caspases->executioner_caspases substrate_cleavage Cleavage of Cellular Substrates executioner_caspases->substrate_cleavage cell_death Cell Disassembly & Apoptosis substrate_cleavage->cell_death

Caption: Simplified apoptotic signaling pathway.

Step-by-Step Methodology
  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Caspase-3/7 Reagent Addition:

    • After the desired incubation period, add the Caspase-3/7 reagent directly to the wells containing cells and medium.[19] The reagent typically contains a pro-fluorescent or pro-luminescent caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a reporter molecule).[21][23]

    • Expert Insight: Many commercial kits offer a "mix-and-read" format, which simplifies the protocol and is ideal for high-throughput screening.[19]

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.[19] During this time, active caspase-3/7 in apoptotic cells will cleave the substrate, releasing the fluorescent or luminescent signal.[21]

  • Signal Measurement:

    • Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm) or luminescence using a microplate reader.[22]

  • Data Analysis:

    • Subtract the background signal (from wells with medium and reagent only) from all readings.

    • The resulting signal is proportional to the amount of caspase-3/7 activity. Data can be expressed as fold-change relative to the untreated control.

Concluding Remarks and Future Perspectives

The in vitro cytotoxicity assays detailed in this guide represent fundamental tools for the initial safety and efficacy assessment of novel piperidinyl-pyrimidine compounds. A multi-parametric approach, combining assays that measure different cellular endpoints, is highly recommended to gain a comprehensive understanding of a compound's cytotoxic profile.[7] For instance, a compound that is positive in the MTT assay but negative in the LDH assay may be cytostatic rather than cytotoxic. A subsequent positive result in the Caspase-3/7 assay would then point towards an apoptotic mechanism of action.

As the field of drug discovery continues to evolve, so too will the methods for cytotoxicity testing. The integration of more complex in vitro models, such as 3D cell cultures and organoids, will provide a more physiologically relevant context for evaluating the toxicity of novel compounds.[5] Nevertheless, the principles and methodologies outlined in this guide provide a solid foundation for any researcher embarking on the cytotoxic evaluation of novel therapeutic candidates.

References

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Obeng, E., et al. (2023). Assessment and comparison of viability assays for cellular products. Cytotherapy, 25(12), 1339-1348. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Study of the in vitro cytotoxicity testing of medical devices. Biomedical reports, 3(5), 655–659. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • Reddy, T. S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 125. Retrieved from [Link]

  • Leist, M., et al. (2018). Cell type selection for toxicity testing. ALTEX, 35(3), 283–286. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(15), 8847-8866. Retrieved from [Link]

  • Pamies, D., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16751. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? Retrieved from [Link]

  • Riss, T. L., et al. (2009). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 4(1), 67–82. Retrieved from [Link]

  • Lorenz, V., & Zibat, A. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of visualized experiments : JoVE, (86), 51398. Retrieved from [Link]

  • Obeng, E., et al. (2023). Assessment and Comparison of Viability Assays for Cellular Products. Cytotherapy, 25(12), 1339-1348. Retrieved from [Link]

  • Al-Bayati, M. A. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • Karigar, C. S., & Shingalapur, R. V. (2012). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. E-Journal of Chemistry, 9(4), 2038-2044. Retrieved from [Link]

  • Legrand, C., et al. (2012). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of visualized experiments : JoVE, (62), 3741. Retrieved from [Link]

  • El-Faham, A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Suzuki vs. Stille Coupling for Pyrimidine Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry and drug development. As a privileged scaffold, the pyrimidine ring is present in a multitude of FDA-approved drugs, including anticancer agents like Imatinib, antivirals such as Zidovudine, and antihyperlipidemics like Rosuvastatin.[1][2] The ability to selectively introduce molecular complexity at various positions on this N-heterocycle is paramount for tuning pharmacological properties. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, have emerged as powerful tools for forging new carbon-carbon bonds on the pyrimidine chassis.[3][4][5]

This guide provides a head-to-head comparison of Suzuki and Stille couplings for the functionalization of pyrimidines, offering insights into their respective mechanisms, substrate scopes, functional group tolerance, and practical considerations. The content herein is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal coupling strategy for their specific synthetic challenges.

The Catalytic Cycles: A Mechanistic Overview

Both the Suzuki-Miyaura and Stille couplings operate through a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[3][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling utilizes an organoboron reagent (typically a boronic acid or ester) as the nucleophilic partner. A key distinction in its mechanism is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7]

Suzuki_Coupling cluster_caption Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 [R²-B(OR)₂(Base)]⁻ Transmetal Transmetalation PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RedElim Reductive Elimination Boron R²-B(OR)₂ AteComplex [R²-B(OR)₂(Base)]⁻ Boron->AteComplex + Base Base Base (e.g., K₂CO₃) AteComplex->PdII Halide R¹-X (Halopyrimidine) capt Base activation of the organoboron reagent is a key step.

Caption: Suzuki-Miyaura Catalytic Cycle

Stille Coupling

The Stille coupling employs an organotin (organostannane) reagent. A notable feature of this reaction is that it generally does not require a base for activation, as the organostannane is sufficiently reactive to undergo transmetalation directly with the Pd(II) complex.[3][6] This often contributes to its broader functional group tolerance.[1]

Stille_Coupling cluster_caption Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-Sn(Alkyl)₃ Transmetal Transmetalation PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RedElim Reductive Elimination Stannane R²-Sn(Alkyl)₃ Stannane->PdII Halide R¹-X (Halopyrimidine) capt Transmetalation proceeds without the need for a base. Decision_Tree Start Start: Need to Functionalize a Pyrimidine Core Toxicity Are there strict limitations on the use of toxic reagents? Start->Toxicity FunctionalGroups Does the substrate contain base-sensitive or acidic functional groups? Toxicity->FunctionalGroups No Suzuki Consider Suzuki Coupling Toxicity->Suzuki Yes Cost Is cost a primary concern? FunctionalGroups->Cost No Stille Consider Stille Coupling FunctionalGroups->Stille Yes Purification Is ease of purification and byproduct removal a high priority? Cost->Purification No Cost->Suzuki Yes Purification->Suzuki Yes Purification->Stille No OptimizeSuzuki Optimize Suzuki (e.g., milder base like KF)

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

Introduction

Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of life itself, forming the structural backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA. This inherent biological significance makes the pyrimidine scaffold a privileged structure in medicinal chemistry. By modifying this core, chemists have developed a vast array of "pyrimidine analogs"—molecules that mimic natural pyrimidines to competitively inhibit essential cellular processes. This guide provides a comparative analysis of the antimicrobial spectrum of these analogs, offering field-proven insights into their activity, mechanisms, and the experimental methodologies used to characterize them. The discovery and development of pyrimidine-containing agents is a major focus in the search for new antimicrobial drugs, largely due to their diverse mechanisms of action and their ability to interact with genetic material and enzymes.[1]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of facts to explain the causality behind experimental choices and provides self-validating, detailed protocols for key assays.

I. Major Classes and General Properties of Antimicrobial Pyrimidine Analogs

The antimicrobial activity of pyrimidine analogs spans a wide range of pathogens, including bacteria, fungi, viruses, and parasites.[2] The specific spectrum of activity is largely dictated by the nature and position of substituents on the pyrimidine ring.[2]

  • Fluoropyrimidines (e.g., 5-Fluorouracil, Flucytosine): This is arguably the most well-known class. 5-Fluorouracil (5-FU) and its prodrugs are potent anticancer agents, but they also exhibit significant antimicrobial properties.[3] Flucytosine (5-FC) is a classic antifungal agent that is metabolically converted to 5-FU within fungal cells.[4] Their primary spectrum is against fungi, particularly Candida and Cryptococcus species, and they also show activity against some Gram-positive bacteria.[3][4]

  • Diaminopyrimidines (e.g., Pyrimethamine, Trimethoprim): This class is characterized by two amino groups on the pyrimidine ring. They act as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for folic acid synthesis and, consequently, DNA synthesis. Pyrimethamine is a key antiparasitic agent, effective against Plasmodium falciparum (malaria) and Toxoplasma gondii (toxoplasmosis).[5] Trimethoprim is a broad-spectrum antibacterial agent, often used in combination with a sulfonamide.

  • Nucleoside Analogs (e.g., Zidovudine, Lamivudine, Acyclovir): In these compounds, a modified pyrimidine base is attached to a sugar moiety. They are primarily known for their antiviral activity.[6] By mimicking natural nucleosides, they are incorporated into viral DNA or RNA by viral polymerases, leading to chain termination and inhibition of viral replication.[6] Their spectrum is highly specific, targeting viruses like HIV, Hepatitis B, and Herpes simplex virus.

  • Fused Pyrimidines (e.g., Pyrido[2,3-d]pyrimidines, Pyrazolo[3,4-d]pyrimidines): These molecules feature the pyrimidine ring fused with other heterocyclic structures. This fusion creates rigid, complex scaffolds that can interact with a variety of microbial targets. They have demonstrated a broad range of activities, including antibacterial efficacy against Gram-positive bacteria like Staphylococcus aureus by inhibiting enzymes such as DNA polymerase III.[7]

II. Comparative Antimicrobial Spectrum: A Data-Driven Overview

The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) for bacteria and fungi, or its 50% effective/inhibitory concentration (EC50/IC50) for viruses and parasites. A lower value indicates higher potency. The following tables summarize representative data from published studies to provide a comparative snapshot of the antimicrobial spectrum of various pyrimidine analogs.

Table 1: Comparative Antibacterial Activity of Pyrimidine Analogs
Compound ClassRepresentative Analog(s)Target OrganismMIC (µg/mL)Reference
Fluoropyrimidines 5-Fluorouracil (5-FU)Staphylococcus aureus (MSSA)0.03 - 0.12[3]
5-Flucytosine (5-FC)Staphylococcus aureus (MRSA)0.06 - 0.25[3]
5-FU derivativesEnterococcus faecium (VRE)0.06 - 0.5[3]
Fused Pyrimidines Pyrazolo[3,4-d]pyrimidine deriv.Staphylococcus aureus0.25 - 2[7]
Pyrazolo[1,5-a]pyrimidine deriv.Bacillus subtilis3.12 - 6.25[8]
Pyrido[4,3-d]pyrimidine deriv.Escherichia coli1.0 - 5.0[9]
Thienopyrimidine derivativesPseudomonas aeruginosa62.5 - 125[10]
Table 2: Comparative Antifungal Activity of Pyrimidine Analogs
Compound ClassRepresentative Analog(s)Target OrganismMIC (µg/mL)Reference
Fluoropyrimidines Flucytosine (5-FC)Candida albicans≤0.12 - 1[11]
Flucytosine (5-FC)Candida glabrata≤0.12 - 0.25[11]
Flucytosine (5-FC)Cryptococcus neoformans0.12 - 16[4]
Fused Pyrimidines Pyrazolo[1,5-a]pyrimidine deriv.Candida albicans12.5[8]
Thienopyrimidine derivativesAspergillus fumigatus125[10]
Table 3: Comparative Antiviral & Antiparasitic Activity of Pyrimidine Analogs
Compound ClassRepresentative Analog(s)Target OrganismActivity MetricValue (µM)Reference
Nucleoside Analogs Zidovudine (AZT)HIV-1EC500.005 - 0.03[12]
Lamivudine (3TC)HIV-1EC500.001 - 0.01[12]
4'-methyl-2'-deoxycytidineHIV-1IC500.072[12]
C-Nucleoside AnalogInfluenza A (H1N1)EC501.9[13]
Diaminopyrimidines PyrimethamineToxoplasma gondiiIC50~0.02[5]
PyrimethaminePlasmodium falciparumIC50~0.0005[5]

III. Mechanisms of Antimicrobial Action

The diverse antimicrobial spectrum of pyrimidine analogs stems from their ability to interfere with multiple, fundamental cellular pathways. The expertise in designing these molecules lies in exploiting subtle differences between microbial and host cell enzymes to achieve selective toxicity.

A. Inhibition of Nucleic Acid Synthesis

This is the most common mechanism of action.

1. Flucytosine (5-FC) in Fungi: Flucytosine itself is not toxic. Its antifungal activity relies on its selective uptake and metabolism by fungal cells.[14]

  • Uptake: Fungal cells actively transport 5-FC across their membranes via an enzyme called cytosine permease. Mammalian cells lack this specific permease, which is the first line of selectivity.[14]

  • Activation: Inside the fungal cell, the enzyme cytosine deaminase converts 5-FC to the highly toxic antimetabolite, 5-fluorouracil (5-FU).[14]

  • Dual Inhibition: 5-FU then exerts its antifungal effect through two distinct pathways:

    • Inhibition of DNA Synthesis: 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase. This enzyme is essential for the synthesis of thymidine, a crucial component of DNA. Blocking this step halts DNA replication and cell division.[15]

    • Inhibition of RNA Synthesis: 5-FU is also converted to 5-fluorouridine triphosphate (FUTP) and incorporated into fungal RNA in place of uracil. This disrupts the structure of RNA and interferes with protein synthesis.[15]

Flucytosine_MoA cluster_outside Extracellular Space cluster_fungus Fungal Cell 5FC_ext Flucytosine (5-FC) Permease Cytosine Permease 5FC_ext->Permease Transport 5FC_int 5-FC Permease->5FC_int Deaminase Cytosine Deaminase 5FC_int->Deaminase Substrate 5FU 5-Fluorouracil (5-FU) Deaminase->5FU Converts to FdUMP FdUMP 5FU->FdUMP Metabolized to FUTP FUTP 5FU->FUTP Metabolized to TS Thymidylate Synthase FdUMP->TS Inhibits RNA RNA Synthesis FUTP->RNA Incorporated into DNA DNA Synthesis TS->DNA Required for Protein Protein Synthesis RNA->Protein Leads to

Mechanism of Action of Flucytosine in Fungal Cells.

2. Pyrimethamine in Protozoa: Pyrimethamine is a folic acid antagonist that selectively targets the enzyme dihydrofolate reductase (DHFR) in parasites like Plasmodium and Toxoplasma.[5]

  • Folic Acid Pathway: Folic acid is a vital vitamin that, in its reduced form (tetrahydrofolate), is essential for the synthesis of purines and pyrimidines, the building blocks of DNA.

  • Selective Inhibition: While both the host and the parasite have a DHFR enzyme, pyrimethamine has a much higher affinity (up to 1000-fold) for the parasitic enzyme.[16] This high selectivity allows it to inhibit the parasite's DNA synthesis at concentrations that are safe for the human host.[5] By blocking DHFR, it prevents the regeneration of tetrahydrofolate, leading to a "thymineless death" for the parasite.[16]

IV. Structure-Activity Relationships (SAR)

The antimicrobial spectrum and potency of pyrimidine analogs are highly dependent on their chemical structure. SAR studies investigate how modifying the pyrimidine scaffold affects its biological activity, guiding the design of more effective drugs.

  • Substitutions at C5: The C5 position of the pyrimidine ring is a critical site for modification. Halogenation at this position, particularly with fluorine (as in 5-FU), is a well-established strategy for creating potent inhibitors of thymidylate synthase.[2] Adding bulky or lipophilic groups at C5 can enhance activity against certain bacteria and mycobacteria.[10]

  • Substitutions at N1 and N3: Modifications at the nitrogen positions can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. For nucleoside analogs, the attachment of the sugar moiety occurs at the N1 position.

  • Substitutions at C2 and C4: The groups at the C2 and C4 positions are crucial for hydrogen bonding interactions with target enzymes. For instance, in diaminopyrimidines, the amino groups at these positions are essential for binding to the active site of DHFR.[2] Aniline groups with small hydrophobic substituents at the C2 position have been shown to enhance both enzyme inhibition and antibacterial activity in pyrazolo[3,4-d]pyrimidines.[7]

  • Ring Fusions: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrrole or thiazole, can create novel scaffolds with unique biological activities. These fused systems can adopt specific conformations to fit into the binding pockets of different microbial enzymes.

V. Experimental Protocols for Spectrum Determination

Determining the antimicrobial spectrum of a compound is a cornerstone of preclinical development. The following are standardized, self-validating protocols for assessing antibacterial and antifungal activity.

A. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]

Causality and Rationale: This method provides a quantitative result (the MIC value), which is the lowest concentration of the drug that prevents visible microbial growth. It is highly reproducible and allows for the testing of multiple compounds and microbial strains simultaneously. Using a standardized inoculum and specific growth media (like Cation-Adjusted Mueller-Hinton Broth) ensures that results are consistent and comparable across different laboratories.

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve the pyrimidine analog in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test organism (typically ≤1%).

  • Prepare Microtiter Plate: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a single row.

  • Serial Dilution: Add 100 µL of the drug stock solution (at twice the desired highest test concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and then transfer 50 µL from well 2 to well 3. Continue this 2-fold serial dilution down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.

  • Prepare Inoculum: From a fresh overnight culture of the test bacterium on an agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the adjusted bacterial suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the drug concentration, achieving the final desired test concentrations. The final inoculum density will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of sterile MHB to well 12 (sterility control).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of the pyrimidine analog at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis Stock Prepare Drug Stock Solution Dilution Perform 2-Fold Serial Dilution of Drug Stock->Dilution Inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Bacteria Inoculum->Inoculation Dilution->Inoculation Incubate Incubate Plate (37°C, 18-24h) Inoculation->Incubate Read Read Results: Identify Lowest Concentration with No Growth Incubate->Read Result Determine MIC Value Read->Result

Workflow for MIC Determination by Broth Microdilution.
B. Disk Diffusion (Kirby-Bauer) Test

The disk diffusion test is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterium to an antimicrobial agent.

Causality and Rationale: This method is based on the principle that an antimicrobial agent impregnated on a paper disk will diffuse into an agar medium, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will form around the disk where the concentration of the agent is sufficient to prevent growth. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the drug. It is a simple, low-cost method for screening multiple agents.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the MIC protocol.

  • Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[2]

  • Allow to Dry: Let the plate sit for 3-5 minutes (but no more than 15) to allow the inoculum to dry.[2]

  • Apply Disks: Aseptically place paper disks impregnated with a known concentration of the pyrimidine analog onto the surface of the agar. Ensure disks are at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure Zones: Using a ruler or caliper, measure the diameter of the zone of complete inhibition (in millimeters) around each disk. Interpret the results (Susceptible, Intermediate, or Resistant) based on standardized zone diameter charts provided by bodies like CLSI.

VI. Conclusion and Future Outlook

Pyrimidine analogs represent a remarkably versatile and clinically significant class of antimicrobial agents. Their strength lies in their ability to mimic endogenous molecules, allowing them to act as potent antimetabolites that disrupt fundamental microbial processes like nucleic acid synthesis. The breadth of their antimicrobial spectrum—from the antibacterial activity of fused pyrimidines to the antifungal efficacy of flucytosine and the antiviral and antiparasitic power of nucleoside and diaminopyrimidine analogs—underscores the enduring value of the pyrimidine scaffold in drug discovery.

The ongoing challenge of antimicrobial resistance necessitates the continued exploration and optimization of these compounds. Future research will likely focus on designing novel analogs with improved selectivity for microbial targets, thereby reducing host toxicity. Structure-activity relationship studies will remain crucial in guiding the synthesis of next-generation pyrimidines with enhanced potency against resistant strains. Furthermore, combination therapies that pair pyrimidine analogs with other antimicrobial agents may offer synergistic effects and provide a powerful strategy to combat multidrug-resistant pathogens.

VII. References

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  • Vermes, A., et al. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy, 46(2), 171-179. [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-2-(piperidin-1-yl)pyrimidine. Designed for researchers, laboratory managers, and drug development professionals, this guide synthesizes procedural instructions with the underlying scientific rationale to ensure operational safety and environmental stewardship. Adherence to these procedures is critical for mitigating risks associated with this class of chlorinated heterocyclic compounds.

Immediate Action Protocol & Hazard Profile

Before handling 4-Chloro-2-(piperidin-1-yl)pyrimidine for any purpose, including disposal, it is imperative to be familiar with its potential hazards. While a specific, complete Safety Data Sheet (SDS) for this exact compound is not universally available, its hazard profile can be inferred from its structural components—a chlorinated pyrimidine and a piperidine moiety—and data from analogous compounds.

Always consult the supplier-provided Safety Data Sheet (SDS) as the primary source of information. [1][2] In its absence, the following table summarizes the expected hazard profile based on structurally related chemicals.

Hazard ClassificationPotential EffectsRationale & CausalityPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5][6]The piperidine and chlorinated pyridine/pyrimidine motifs are common in biologically active molecules and can be toxic.[7]Do not eat, drink, or smoke when using.[3] Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably a chemical fume hood.[8]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[3][5][6]Halogenated aromatic compounds and amines are frequently irritants.Wear chemically resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[3][8]
Respiratory Irritation May cause respiratory irritation.[3][4][5][6]Inhalation of dusts or vapors can irritate the mucous membranes of the respiratory tract.Avoid breathing dust/fumes. Ensure work is conducted in a chemical fume hood.[3][8]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.[5]Chlorinated organic compounds can be persistent in the environment. Discharge into drains or waterways must be strictly avoided.[8]Prevent entry into sewers, watercourses, or soil.[9]

Scientific Rationale for Disposal Methodology

The molecular structure of 4-Chloro-2-(piperidin-1-yl)pyrimidine dictates the required disposal method. The presence of a chlorinated heterocyclic ring system is the primary concern.

Why Not Drain or Landfill Disposal?

  • Environmental Persistence: Chlorinated aromatic and heterocyclic compounds are often resistant to natural degradation, leading to persistence in the environment. Improper disposal can lead to long-term contamination of water and soil.[8][10]

  • Aquatic Toxicity: While specific ecotoxicity data for this compound is limited, similar chlorinated chemicals are known to be harmful to aquatic organisms.[5] Standard laboratory practice prohibits the drain disposal of such materials.[11][12]

  • Regulatory Prohibition: The U.S. Environmental Protection Agency (EPA) and equivalent international bodies classify chemical waste based on characteristics like toxicity.[13] As a halogenated organic compound with potential toxicity, 4-Chloro-2-(piperidin-1-yl)pyrimidine falls under regulations that mandate disposal as hazardous waste.[11][14]

Why High-Temperature Incineration is the Correct Approach: The recommended and often legally required method for disposing of halogenated organic waste is high-temperature incineration in a facility equipped with appropriate emission controls.[15][16]

  • Molecular Destruction: Incineration at temperatures typically >850°C ensures the complete thermal decomposition of the molecule, breaking the carbon-chlorine and carbon-nitrogen bonds.

  • Preventing Toxic Byproducts: The primary risk of incomplete combustion of chlorinated compounds is the formation of highly toxic and carcinogenic dioxins and furans.[10] Professional hazardous waste incinerators are designed to prevent this.

  • Acid Gas Scrubbing: The combustion process liberates the chlorine atom as hydrogen chloride (HCl) gas.[17] Licensed disposal facilities are equipped with "scrubbers" that neutralize this corrosive and toxic gas before it is released into the atmosphere.[15]

Step-by-Step Disposal Protocol

This protocol must be executed in compliance with your institution's Chemical Hygiene Plan (CHP) and local regulations.[18]

Personnel Protective Equipment (PPE) Required:

  • Chemically resistant gloves (nitrile or neoprene)

  • Safety goggles and/or face shield

  • Laboratory coat

Materials Required:

  • Designated hazardous waste container (must be chemically compatible, leak-proof, with a secure lid)

  • Hazardous waste label

  • Inert absorbent material for spills (e.g., vermiculite, sand)

Procedure:

  • Waste Segregation:

    • Dedicate a specific, labeled container for 4-Chloro-2-(piperidin-1-yl)pyrimidine waste.

    • Do NOT mix this waste with other waste streams, especially acids, bases, or strong oxidizing agents, to prevent unintended chemical reactions.[2][19] This is a critical step in self-validating the safety of the protocol.

  • Containerization:

    • Place all solid waste (e.g., residual powder, contaminated weighing paper, disposable spatulas) directly into the designated hazardous waste container.[8]

    • For solutions, use a designated liquid waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

    • Keep the waste container securely closed at all times except when adding waste.[11] This minimizes fugitive emissions and prevents spills.

  • Labeling:

    • Immediately label the waste container. The label must include, at a minimum:

      • The words "Hazardous Waste"

      • The full chemical name: "4-Chloro-2-(piperidin-1-yl)pyrimidine"

      • The primary hazards (e.g., "Toxic," "Irritant")

      • The date accumulation started

    • An accurate and complete label is a legal requirement and ensures safe handling by waste management personnel.[1][8]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage area.

    • This area must be well-ventilated, secure, and provide secondary containment to capture any potential leaks.[8]

    • Follow institutional and regulatory time limits for storing hazardous waste on-site.[13][14]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office or chemical waste coordinator to schedule a pickup.

    • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous material disposal company that can provide documentation (a manifest) of proper treatment and disposal.[15][20]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of 4-Chloro-2-(piperidin-1-yl)pyrimidine waste.

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: On-Site Management cluster_2 Step 3: Disposal Pathway cluster_3 Contingency Start Waste Generation (e.g., residual solid, contaminated labware) Segregate Segregate Waste Stream (Halogenated Organic Waste) Start->Segregate Containerize Collect in Designated, Compatible, and Labeled Hazardous Waste Container Segregate->Containerize Store Store Securely in Satellite Accumulation Area with Secondary Containment Containerize->Store Inspect Weekly Inspection for Leaks & Proper Labeling Store->Inspect Inspect->Store If OK ContactEHS Contact EHS for Pickup Request Inspect->ContactEHS If Pickup Needed LicensedVendor Transfer to Licensed Hazardous Waste Disposal Vendor ContactEHS->LicensedVendor Incineration High-Temperature Incineration with Acid Gas Scrubbing LicensedVendor->Incineration Spill Spill Occurs SpillProtocol Follow Spill Protocol: 1. Evacuate & Alert 2. Don PPE 3. Absorb with Inert Material 4. Collect & Containerize as Waste Spill->SpillProtocol

Caption: Disposal workflow for 4-Chloro-2-(piperidin-1-yl)pyrimidine.

Contingency Planning: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full required PPE as listed in Section 3.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, or as recommended by your EHS office), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.

References

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: Minoxidil EP Impurity E. Retrieved from [Link]

  • Eurochlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: Minoxidil Impurity 3. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan FactSheet. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

  • CDMS. (2022). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.